1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBCCEDOUTZFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299003 | |
| Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72583-83-6 | |
| Record name | 72583-83-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (CAS: 72583-83-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, with the Chemical Abstracts Service (CAS) number 72583-83-6, is a heterocyclic amine belonging to the pyrazolopyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a privileged scaffold for the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a putative synthesis protocol, and an exploration of the potential biological activities based on related compounds from the same chemical class. Due to the limited publicly available data specific to this compound, this guide also highlights the broader context of pyrazolo[3,4-b]pyridines to inform future research directions.
Core Compound Properties
This compound is a light yellow solid with the molecular formula C₇H₈N₄ and a molecular weight of 148.17 g/mol .[1] The table below summarizes its key physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 72583-83-6 | [2][3][4][5][6][7] |
| Molecular Formula | C₇H₈N₄ | [2] |
| Molecular Weight | 148.17 g/mol | [2] |
| Melting Point | 104-106 °C | [1] |
| Appearance | Light yellow solid | [1] |
| Purity | Commercially available up to >98% | [4][5] |
| Boiling Point (Predicted) | 340.7±22.0 °C | [1] |
| Density (Predicted) | 1.42±0.1 g/cm³ | [1] |
| pKa (Predicted) | 5.31±0.30 | [1] |
Synthesis Methodology
Experimental Protocol: A Putative Synthesis
Step 1: Synthesis of 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine
This reaction involves the condensation of 2-chloro-3-cyanopyridine with methylhydrazine.
-
Reaction Setup: To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add methylhydrazine (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol) and dried under a vacuum to yield this compound. Further purification can be achieved by recrystallization.
Potential Biological Activities and Therapeutic Applications
There is a lack of specific biological data for this compound in the public domain. However, the broader class of pyrazolo[3,4-b]pyridine derivatives has been extensively studied and has shown a wide range of biological activities. This suggests that the target compound could be a valuable starting point for drug discovery programs.
The pyrazolo[3,4-b]pyridine scaffold is a known "hinge-binding" motif for various protein kinases. This interaction is crucial for the inhibition of kinase activity, which is often dysregulated in diseases such as cancer and inflammatory disorders.
Potential Therapeutic Areas:
-
Oncology: Numerous pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of various kinases implicated in cancer, including Anaplastic Lymphoma Kinase (ALK), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).
-
Inflammatory Diseases: The role of kinases in inflammatory signaling pathways makes pyrazolo[3,4-b]pyridines potential candidates for the development of anti-inflammatory drugs.
-
Neurodegenerative Diseases: Some derivatives have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.[10]
-
Other Applications: The versatility of this scaffold has led to its investigation in a variety of other therapeutic areas, including as antiviral, antibacterial, and antifungal agents.
Future Research Directions
Given the promising biological activities of the pyrazolo[3,4-b]pyridine class, this compound represents a valuable chemical entity for further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized, and fully characterized synthesis protocol is required.
-
Biological Screening: The compound should be screened against a panel of kinases and in various disease-relevant cellular assays to identify its specific biological targets and potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound will be crucial to optimize its potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a readily accessible member of the medicinally important pyrazolo[3,4-b]pyridine family of compounds. While specific biological data for this compound is currently limited, the extensive research on related analogs suggests its potential as a valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide provides a foundation for researchers to initiate further investigation into the chemical and biological properties of this intriguing molecule.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. scbt.com [scbt.com]
- 3. This compound/95+%/148.17-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound,72583-83-6-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. 72583-83-6 Cas No. | 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Apollo [store.apolloscientific.co.uk]
- 7. 72583-83-6|this compound|BLD Pharm [bldpharm.com]
- 8. N,N-Dimethylformamid | 68-12-2 [m.chemicalbook.com]
- 9. N,N-Dimethylformamide | 68-12-2 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Physicochemical Properties of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a heterocyclic amine belonging to the pyrazolopyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a privileged structure in the design of various biologically active molecules.[1][2] Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated a wide range of pharmacological activities, including kinase inhibition, and are being investigated for their therapeutic potential in areas such as oncology and immunology.[3][4][5][6] A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant experimental workflows and a representative biological pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish between experimentally determined values and computationally predicted data.
| Property | Value | Data Type | Reference |
| Molecular Formula | C₇H₈N₄ | - | [7] |
| Molecular Weight | 148.17 g/mol | - | [7] |
| Melting Point | 104-106 °C | Experimental | - |
| Boiling Point | 340.7±22.0 °C | Predicted | - |
| pKa | 5.31±0.30 | Predicted | - |
| Aqueous Solubility | Data not available | - | |
| LogP | Data not available | - | |
| Appearance | Light yellow solid | Experimental | - |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | - | - |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. Below are representative protocols that can be employed for this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.
-
Replicates: The measurement is performed in triplicate to ensure accuracy.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C). A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The experiment should be repeated at different ionic strengths to determine the thermodynamic pKa.
Aqueous Solubility Determination
Aqueous solubility is a crucial factor for drug absorption and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) to cover the physiological range.
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the suspensions are filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility at each pH is reported in units such as mg/mL or µM.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.
Methodology: Shake-Flask Method
-
Phase Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known amount of this compound is dissolved in either the water or 1-octanol phase.
-
Partitioning: A known volume of the drug-containing phase is mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases and then left to stand until the phases have completely separated.
-
Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Visualizations
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for characterizing the physicochemical properties of a new chemical entity like this compound.
Caption: General experimental workflow for physicochemical characterization.
Representative Kinase Inhibition Signaling Pathway
Given that pyrazolo[3,4-b]pyridine derivatives are known to act as kinase inhibitors, the following diagram illustrates a generic signaling pathway that such a compound might inhibit.[3][4][5] This is a representative pathway and does not imply that this compound specifically inhibits this pathway without further experimental validation.
Caption: Generic kinase signaling pathway potentially targeted by pyrazolopyridine inhibitors.
Conclusion
This technical guide has summarized the available physicochemical data for this compound and provided standardized experimental protocols for the determination of key properties. While some experimental data is available, further characterization, particularly of its aqueous solubility and LogP, is essential for a comprehensive understanding of its drug-like properties. The provided visualizations of a general experimental workflow and a representative biological pathway serve as valuable tools for researchers in the field. The information compiled herein is intended to support further investigation and development of this compound and related compounds as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 7. scbt.com [scbt.com]
1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a variety of biologically active compounds.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. These data are essential for a range of applications, from analytical characterization to computational modeling.
| Property | Value |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| CAS Number | 72583-83-6 |
Synthesis Pathway
The synthesis of this compound can be achieved through the reaction of 2-chloro-3-cyanopyridine with methylhydrazine.[1] This reaction proceeds via a cyclization mechanism to form the fused pyrazolopyridine ring system.
Experimental Protocols
While specific, detailed experimental protocols with precise quantities, reaction times, and purification methods can vary between laboratories, a general procedure for the synthesis of related aminopyrazolopyridines from 2-chloro-3-cyanopyridine involves dissolving the starting material in a suitable solvent, such as ethanol, and reacting it with a hydrazine derivative. In some procedures, microwave-assisted heating is employed to facilitate the reaction.
For the synthesis of the parent compound, 3-amino-1H-pyrazolo[3,4-b]pyridine, a general method involves dissolving 2-chloro-3-cyanopyridine in ethanol, followed by the addition of hydrazine hydrate. The mixture is then heated in a microwave reactor. After the reaction is complete, the solvent is removed to yield the product. A similar principle would apply to the synthesis of the 1-methyl analog using methylhydrazine.
Biological Context
Derivatives of pyrazolo[3,4-b]pyridine have been investigated for a range of biological activities. This class of compounds is known to exhibit antibacterial properties. While the specific biological activity and mechanism of action for this compound are not extensively detailed in publicly available literature, the core scaffold is of significant interest in the development of new therapeutic agents. Further research into its biological targets and signaling pathway interactions is warranted.
References
Spectroscopic and Analytical Profile of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine: A Technical Guide
Introduction
Spectroscopic Data
While specific experimental spectra for 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine are not available in the public domain, the following tables present predicted data based on the analysis of similar pyrazolo[3,4-b]pyridine derivatives and general principles of spectroscopic interpretation. These values should be considered as estimates and require experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted values based on the chemical structure and data from analogous compounds. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.0-8.2 | dd | 1H | H-6 (Pyridine ring) |
| ~7.5-7.7 | dd | 1H | H-4 (Pyridine ring) |
| ~7.0-7.2 | dd | 1H | H-5 (Pyridine ring) |
| ~5.5-6.0 | br s | 2H | -NH₂ |
| ~3.8-4.0 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 | C-3 (C-NH₂) |
| ~150-155 | C-7a (bridgehead) |
| ~145-150 | C-6 |
| ~130-135 | C-4 |
| ~115-120 | C-5 |
| ~100-105 | C-3a (bridgehead) |
| ~30-35 | -CH₃ |
Infrared (IR) Spectroscopy
Disclaimer: The following IR data are predicted characteristic absorption bands. Experimental spectra may show additional peaks and variations in intensity and position.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Weak-Medium | C-H stretching (aliphatic -CH₃) |
| 1640-1600 | Strong | N-H bending (scissoring) of -NH₂ |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1450-1350 | Medium | C-H bending (aliphatic -CH₃) |
| 1300-1000 | Medium | C-N stretching |
Mass Spectrometry (MS)
Disclaimer: The following mass spectrometry data represents predicted fragmentation patterns under electron ionization (EI). The relative abundances are estimations.
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Fragment | Relative Abundance |
| 148 | [M]⁺ (Molecular Ion) | High |
| 133 | [M - NH]⁺ | Medium |
| 119 | [M - HCN - H]⁺ | Medium |
| 105 | [M - HNCNH]⁺ | Low |
| 92 | [C₆H₄N₂]⁺ | Low |
| 78 | [C₅H₄N]⁺ | Low |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data detailed above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -NH₂). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Solid State):
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC system for separation prior to mass analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC can be used for separation before introduction into the mass spectrometer.
-
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. Typically performed at 70 eV.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that often result in a more abundant molecular ion peak, which is useful for determining the molecular weight.
-
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) coupled with an appropriate sample introduction and ionization source.
-
Data Acquisition: The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound like this compound.
References
In-depth Technical Guide to the Solubility of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a heterocyclic amine of interest in pharmaceutical research. Due to the limited availability of precise quantitative solubility data in public literature, this document provides available qualitative solubility information for structurally related compounds and presents detailed, standardized experimental protocols for determining the solubility of the target compound in various organic solvents. The methodologies described herein, including gravimetric and UV-Vis spectrophotometric methods, are fundamental for preformulation studies, process chemistry, and formulation development. This guide aims to equip researchers with the necessary framework to generate reliable solubility data, facilitating drug discovery and development pipelines.
Introduction to this compound
This compound is a substituted pyrazolopyridine. The pyrazolopyridine scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its structural similarity to purines, which allows for interaction with a variety of biological targets. Consequently, derivatives of this scaffold are investigated for a range of therapeutic applications. Understanding the solubility of this compound in organic solvents is a critical first step in its development as a potential drug candidate. Solubility data informs the selection of appropriate solvents for synthesis, purification, and formulation, and is essential for ensuring the bioavailability of the final drug product.
Solubility Data
Table 1: Qualitative Solubility of a Structurally Related Compound
| Compound Name | Solvent | Solubility |
| 1H-Pyrazolo[3,4-b]pyridin-3-amine | Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Methanol | Soluble[1] |
Note: This data is for a structurally related compound and should be used as a preliminary guide. Experimental determination of solubility for this compound is strongly recommended.
General solubility trends for pyrazole derivatives suggest that they are often more soluble in organic solvents like ethanol, methanol, and acetone.[2] The solubility is influenced by factors such as temperature and the specific functional groups present on the molecule.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, the following established experimental methodologies are recommended.
Gravimetric Method
This method directly measures the mass of the solute that can dissolve in a given volume of solvent to form a saturated solution at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in an organic solvent by mass determination.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.45 µm pore size)
-
Evaporating dish
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the equilibration time. A common practice is to agitate for at least 24 hours.[3]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the withdrawn sample using a syringe filter to remove any undissolved particles.[3]
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.
-
Place the evaporating dish containing the dried solute in a desiccator to cool to room temperature.
-
Weigh the evaporating dish with the dried solute.
-
Calculation:
The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of filtrate (L)
UV-Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest (spectroscopic grade)
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[4]
-
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of the compound of known concentration in the solvent.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
Withdraw and filter a sample of the supernatant.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides researchers with the necessary tools to generate this critical information. By following the detailed gravimetric and UV-Vis spectrophotometry protocols, scientists can obtain reliable and accurate solubility data. This information is indispensable for the rational design of synthetic and purification processes, as well as for the development of effective pharmaceutical formulations. The generation and dissemination of such data will be a valuable contribution to the scientific community and will aid in the advancement of new therapeutic agents based on the pyrazolopyridine scaffold.
References
Crystal Structure of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of derivatives of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a core scaffold of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for the parent compound, this guide focuses on a well-characterized derivative, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile , to illustrate the structural features of this class of compounds.
Introduction to Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a recurring motif in the development of potent and selective kinase inhibitors. These compounds have shown promise in targeting a range of kinases involved in oncogenic signaling pathways, including Tropomyosin receptor kinases (TRKs). The substitution pattern on the pyrazolo[3,4-b]pyridine core plays a crucial role in determining the compound's binding affinity and selectivity for its biological target. Understanding the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.
Crystallographic Data of a Representative Derivative
The crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile provides valuable insights into the geometry and packing of this class of molecules. The key crystallographic data are summarized in the tables below.[1]
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₇H₁₇N₅ |
| Formula Weight | 291.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1450(2) |
| b (Å) | 15.1359(7) |
| c (Å) | 19.5828(9) |
| β (°) | 96.547(4) |
| Volume (ų) | 1515.05(12) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (Mg/m³) | 1.276 |
| Absorption Coefficient (mm⁻¹) | 0.081 |
| F(000) | 616 |
| Crystal Size (mm³) | 0.44 x 0.22 x 0.18 |
| θ range for data collection (°) | 2.58 to 26.37 |
| Reflections collected | 10807 |
| Independent reflections | 3051 [R(int) = 0.0251] |
| Data / restraints / parameters | 3051 / 0 / 205 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2σ(I)] | R₁ = 0.0553, wR₂ = 0.1431 |
| R indices (all data) | R₁ = 0.0711, wR₂ = 0.1584 |
Experimental Protocols
The synthesis and crystallization of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile were achieved through the following experimental procedure.[1]
Synthesis
A mixture of 3-methyl-1-phenyl-6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (0.281 g, 1 mmol) and propylamine (1.2 ml, 12 mmol) was heated to 323 K overnight with constant stirring. The reaction mixture was then cooled to room temperature. The cooled mixture was taken up in dichloromethane and washed sequentially with 5% aqueous NaHCO₃, water, and brine. The organic layer was subsequently dried over anhydrous MgSO₄, and the solvent was removed under reduced pressure. The resulting crude product was recrystallized from aqueous ethanol to yield colorless prisms of the title compound.
X-ray Crystallography
A suitable single crystal was selected for X-ray diffraction analysis. Data collection was performed on an Agilent SuperNova, Dual, Cu at zero, AtlasS2 diffractometer. The crystal was kept at a constant temperature of 296 K during data collection. The structure was solved using direct methods with the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-2014/7 software.
Signaling Pathway Inhibition
Derivatives of the this compound core have been identified as potent inhibitors of various protein kinases, including Tropomyosin receptor kinases (TRKs). The inhibition of TRK signaling pathways is a validated therapeutic strategy in oncology. Upon activation by neurotrophins, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell proliferation and survival. These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways.
The diagram below illustrates the inhibition of the TRK signaling pathway by a pyrazolo[3,4-b]pyridine derivative.
Caption: Inhibition of the TRK signaling pathway by a pyrazolo[3,4-b]pyridine derivative.
The experimental workflow for the synthesis and structural determination is outlined in the following diagram.
Caption: Experimental workflow for synthesis and crystallographic analysis.
Conclusion
The crystallographic analysis of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile provides a detailed structural foundation for understanding the molecular architecture of this important class of kinase inhibitors. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. The elucidation of the three-dimensional structure, coupled with an understanding of the targeted signaling pathways, is critical for the design of novel and more effective therapeutic agents based on the this compound scaffold.
References
In-depth Technical Guide: Thermal Stability of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited publicly available data on the specific thermal properties of this molecule, this guide synthesizes information from related pyrazolo[3,4-b]pyridine derivatives and general principles of thermal analysis for heterocyclic compounds. It includes a plausible synthetic protocol, expected thermal behavior, and detailed methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are crucial for determining the thermal stability of pharmaceutical compounds. The provided experimental workflows and logical diagrams, created using Graphviz, serve as a practical reference for researchers.
Introduction
This compound is a member of the pyrazolopyridine class of heterocyclic compounds. This scaffold is of significant interest in drug discovery due to its structural similarity to purine bases, allowing for interaction with a variety of biological targets. The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its storage, formulation, and handling. Understanding the decomposition temperature and behavior under thermal stress is essential for ensuring the safety, efficacy, and shelf-life of a potential drug candidate. This guide aims to provide a foundational understanding of the thermal properties of this compound and the experimental procedures to evaluate them.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling and analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | - |
| Molecular Weight | 148.17 g/mol | - |
| Melting Point | 104-106 °C | Predicted |
| Boiling Point | 340.7 ± 22.0 °C | Predicted |
| Density | 1.42 ± 0.1 g/cm³ | Predicted |
| pKa | 5.31 ± 0.30 | Predicted |
| Appearance | Light yellow solid | - |
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a pyridine precursor with a hydrazine derivative. A common and direct route involves the reaction of 2-chloro-3-cyanopyridine with methylhydrazine.
Experimental Protocol: Synthesis
Materials:
-
2-Chloro-3-cyanopyridine
-
Methylhydrazine
-
Ethanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-cyanopyridine (1 equivalent) in ethanol under an inert atmosphere.
-
Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Thermal Stability Analysis
It is anticipated that the initial weight loss in a TGA experiment would correspond to the loss of any residual solvent or moisture. The primary decomposition of the molecule would likely occur at a significantly higher temperature, characteristic of the cleavage of the heterocyclic ring system.
General Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound decomposes and to quantify its mass loss as a function of temperature.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.
General Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as phase transitions or decomposition.
Apparatus: Differential Scanning Calorimeter
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum).
-
Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert gas purge.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic and exothermic events. The melting point is typically determined as the onset or peak of the melting endotherm.
Expected Thermal Stability and Influencing Factors
The thermal stability of a heterocyclic compound like this compound is dependent on several structural factors.
Conclusion
This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. While specific experimental data for this compound is lacking in the literature, the provided protocols for synthesis, TGA, and DSC offer a clear path for its characterization. The thermal stability of this and related compounds is a critical factor for their development as pharmaceutical agents. The information and diagrams presented herein are intended to be a valuable resource for researchers in the field of drug development, guiding their experimental design and data interpretation. Further experimental investigation is necessary to definitively determine the thermal properties of this compound.
The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine nucleus, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to purine bases allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive overview of the diverse biological activities of the pyrazolo[3,4-b]pyridine core, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to support further research and development in this promising area.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes that regulate cell cycle progression and signaling.
Mechanism of Action: Kinase and Topoisomerase Inhibition
A primary anticancer mechanism of pyrazolo[3,4-b]pyridines is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2. These enzymes are crucial for the progression of the cell cycle through its various phases. By inhibiting CDKs, these compounds can halt cell cycle progression and induce apoptosis (programmed cell death)[1].
Another significant target is the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling is implicated in numerous cancers, promoting cell proliferation, survival, and migration. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors, suppressing downstream signaling pathways like MAPK and PLCγ[2].
Furthermore, certain derivatives act as Topoisomerase IIα (Topo IIα) inhibitors. Topo IIα is a vital enzyme that manages DNA topology during replication. Its inhibition leads to DNA damage, S-phase cell cycle arrest, and ultimately, apoptosis[3].
Signaling Pathway Diagrams
Caption: Pyrazolo[3,4-b]pyridine inhibition of the CDK2/Cyclin E complex.
Caption: Inhibition of FGFR downstream signaling by pyrazolo[3,4-b]pyridines.
Caption: Apoptosis induction via Topoisomerase IIα inhibition.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative pyrazolo[3,4-b]pyridine derivatives against various human cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values indicate the potency of the compounds.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Drug | IC50 / GI50 (µM) | Citation |
| 7b | Hep G2 (Hepatocellular Carcinoma) | SRB | 0.0158 | Doxorubicin | 0.008 | [4] |
| 7b | MCF7 (Breast Adenocarcinoma) | SRB | 0.0001 | Doxorubicin | 0.099 | [4] |
| 8c | NCI-60 Cell Line Panel (Avg) | SRB | 1.33 (GI50) | - | - | [3] |
| 8b | A-549 (Lung), HEPG2 (Liver), HCT-116 (Colon) | Not Specified | 2.9, 2.6, 2.3 | - | - | [5] |
| 2g | HepG2 (Hepatocellular Carcinoma) | Not Specified | 0.01 (GI50) | Doxorubicin | >10 | [6] |
| C03 | Km-12 (Colon Carcinoma) | Not Specified | 0.304 | - | - | [7] |
| 8 | HCT-116 (Colon Carcinoma) | Not Specified | 1.6 | - | - | [8] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol outlines a common method for evaluating the in vitro antiproliferative activity of test compounds.
Objective: To determine the cell density by measuring the cellular protein content.
Methodology:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives and a vehicle control. Incubate for a period of 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510-540 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazolo[3,4-b]pyridine derivatives have shown promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.
Mechanism of Action
The precise mechanisms of antimicrobial action are varied and depend on the specific derivative. However, it is generally believed that these compounds interfere with essential cellular processes in microorganisms, such as nucleic acid synthesis, protein synthesis, or cell wall maintenance, leading to the inhibition of growth or cell death.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for several pyrazolo[3,4-b]pyridine compounds against various bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
| General Series | Various Bacteria | 0.12 - 62.5 | Ampicillin | 0.007 - 0.03 | [4] |
| 7b | Fusarium oxysporum | 0.98 | Amphotericin B | 0.03 - 0.98 | [4] |
| 2g | Methicillin-resistant S. aureus (MRSA) | 2 | Ciprofloxacin | >32 | [6] |
| 2g | Vancomycin-resistant Enterococci (VRE) | 8 | Ciprofloxacin | >32 | [6] |
| 2g | ESBL-producing E. coli | 4 | Ciprofloxacin | >32 | [6] |
| 24 | Staphylococcus aureus | 0.25 | - | - | [9] |
| 27 | Staphylococcus aureus | 0.25 | - | - | [9] |
| 24 | Klebsiella pneumoniae | 0.25 | - | - | [9] |
| 27 | Klebsiella pneumoniae | 0.25 | - | - | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism in a liquid medium.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Anti-inflammatory Activity
The pyrazolo[3,4-b]pyridine scaffold has also been investigated for its anti-inflammatory properties. Certain derivatives have shown the ability to inhibit key enzymes involved in the inflammatory cascade.
Mechanism of Action: COX-2 Inhibition
A significant mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation[10]. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs[11].
Quantitative Data: Anti-inflammatory Activity
The following table presents the in vitro COX-2 inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Drug | Citation |
| IVb | >100 | 0.04 | >2500 | Celecoxib | [10][11] |
| IVh | >100 | 0.05 | >2000 | Celecoxib | [10][11] |
| IVj | >100 | 0.05 | >2000 | Celecoxib | [10][11] |
| IVa | 10.24 | 0.12 | 85.33 | Celecoxib | [10][11] |
| IVc | 12.55 | 0.15 | 83.67 | Celecoxib | [10][11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in a rat model.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test pyrazolo[3,4-b]pyridine derivative or a reference drug (e.g., Indomethacin) intraperitoneally or orally to the rats. A control group receives the vehicle only.
-
Induction of Edema: After 30-60 minutes, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
Synthesis of the Pyrazolo[3,4-b]pyridine Core
A common and versatile method for synthesizing the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
Caption: General synthesis scheme for 1H-pyrazolo[3,4-b]pyridines.
General Procedure:
-
A mixture of a substituted 5-aminopyrazole and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) is heated in a suitable solvent, typically glacial acetic acid.
-
The reaction involves an initial condensation followed by an intramolecular cyclization and dehydration to form the fused pyridine ring.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the product often precipitates and can be isolated by filtration and purified by recrystallization.
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine core is a remarkably versatile scaffold that continues to yield compounds with potent and diverse biological activities. Its demonstrated efficacy as an inhibitor of various kinases and enzymes makes it a highly attractive starting point for the development of new anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide underscore the significant therapeutic potential of this heterocyclic system.
Future research should focus on the structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives for their respective targets. Furthermore, exploring novel substitutions on the core structure may lead to the discovery of compounds with new mechanisms of action or improved pharmacokinetic profiles. The continued investigation of the pyrazolo[3,4-b]pyridine scaffold holds great promise for addressing unmet needs in modern medicine.
References
- 1. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dau.url.edu [dau.url.edu]
- 9. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Versatile Heterocycle: A Technical Guide to 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, chemical properties, and applications of the heterocyclic building block, 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine. This valuable scaffold has emerged as a crucial component in the development of targeted therapeutics, particularly in the realm of kinase inhibitors for cancer therapy. Its unique structural features allow for versatile chemical modifications, enabling the synthesis of diverse compound libraries with a wide range of biological activities.
Core Compound Profile
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 72583-83-6 | N/A |
| Molecular Formula | C₇H₈N₄ | N/A |
| Molecular Weight | 148.17 g/mol | N/A |
| Appearance | Light yellow solid | N/A |
| Melting Point | 104-106 °C | N/A |
Synthesis and Chemical Reactivity
The synthesis of this compound is typically achieved through a multi-step process commencing with readily available starting materials. A common synthetic route involves the reaction of 2-chloro-3-cyanopyridine with methylhydrazine. This reaction proceeds via a nucleophilic substitution of the chlorine atom by the hydrazine, followed by an intramolecular cyclization to form the pyrazolopyridine core.
The resulting 3-amino group on the pyrazole ring and the pyridine nitrogen offer multiple points for further chemical elaboration. The primary amine is a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, and, most notably, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. The pyridine ring can also be functionalized, allowing for the creation of a diverse array of derivatives.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently employed as a core component in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to selectively inhibit the signaling pathways that drive tumor growth and survival.
Derivatives of this compound have been shown to be potent inhibitors of several important cancer-related kinases, including:
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or fused with other genes, can become a potent oncogene, driving the growth of various cancers, including non-small cell lung cancer (NSCLC).
-
Tropomyosin Receptor Kinase (TRK): The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are involved in neuronal development and function. Gene fusions involving the TRK genes can lead to the formation of oncogenic fusion proteins that drive the growth of a wide range of cancers.
-
Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a key regulator of the spindle assembly checkpoint, a crucial process that ensures the accurate segregation of chromosomes during cell division. Inhibition of Mps1 can lead to mitotic catastrophe and cell death in cancer cells.
-
TANK-Binding Kinase 1 (TBK1): TBK1 is a serine/threonine kinase involved in innate immunity and inflammatory signaling pathways. It has also been implicated in the survival and proliferation of certain cancer cells.
Quantitative Biological Activity
The following table summarizes the reported in vitro activities of various kinase inhibitors derived from the pyrazolo[3,4-b]pyridine scaffold. This data highlights the potential of this heterocyclic core in generating highly potent and selective drug candidates.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Derivative A | ALK (L1196M mutant) | <0.5 | Ba/F3 | N/A |
| Derivative B | TRKA | 56 | KM12 | N/A |
| Derivative C | Mps1 | 2.596 | MDA-MB-468 | N/A |
| Derivative D | TBK1 | 0.2 | A172, U87MG | N/A |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the core scaffold and its subsequent functionalization using common palladium-catalyzed cross-coupling reactions. These protocols are representative and may require optimization for specific substrates and scales.
Synthesis of this compound
Reaction Scheme:
Caption: General synthetic route to the target molecule.
Procedure:
-
To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or n-butanol) is added methylhydrazine (1.1 eq).
-
The reaction mixture is heated to reflux and stirred for a specified time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford this compound.
Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
Caption: Representative Suzuki-Miyaura coupling reaction.
Procedure:
-
To a reaction vessel is added 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl halide (e.g., bromide or iodide, 1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., 1,4-dioxane/water or toluene) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
Reaction Scheme:
Caption: Representative Buchwald-Hartwig amination reaction.
Procedure:
-
To a reaction vessel is added this compound (1.0 eq), the aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq).
-
The vessel is evacuated and backfilled with an inert gas.
-
A degassed solvent (e.g., toluene or 1,4-dioxane) is added.
-
The reaction mixture is heated to the desired temperature (typically 90-120 °C) and stirred until the reaction is complete.
-
The mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound core.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Caption: Inhibition of the ALK signaling cascade.
Tropomyosin Receptor Kinase (TRK) Signaling Pathway
Caption: Blockade of the TRK signaling pathway.
Monopolar Spindle 1 (Mps1) Kinase Signaling in Mitosis
Caption: Disruption of Mps1-mediated spindle assembly checkpoint.
TANK-Binding Kinase 1 (TBK1) Signaling Pathway
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry and materials science, recognized for its diverse biological activities and valuable photophysical properties.[1][2] This bicyclic system, an isostere of purine, has garnered significant attention, leading to the development of numerous synthetic methodologies for its construction. This in-depth technical guide explores the historical discovery and the evolution of synthetic strategies for pyrazolo[3,4-b]pyridines, providing detailed experimental protocols for key reactions and summarizing quantitative data for comparative analysis.
Historical Perspective: The Dawn of Pyrazolo[3,4-b]pyridine Synthesis
The journey of pyrazolo[3,4-b]pyridine synthesis began in the early 20th century. The first documented synthesis was reported by Ortoleva in 1908 , who obtained a monosubstituted 1H-pyrazolo[3,4-b]pyridine through the treatment of diphenylhydrazone and pyridine with iodine.[1] Just three years later, in 1911, Bulow expanded on this new class of heterocycles by synthesizing N-phenyl-3-methyl substituted derivatives.[1] Bulow's method involved the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid, a foundational strategy that foreshadowed many subsequent developments.[1]
Core Synthetic Strategies
The construction of the pyrazolo[3,4-b]pyridine scaffold predominantly follows two major strategies:
-
Strategy A: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole. This is the most common and versatile approach, utilizing readily available aminopyrazole derivatives as key building blocks.
-
Strategy B: Formation of a Pyrazole Ring onto a Pre-existing Pyridine. This strategy is also employed, often starting with functionalized pyridine derivatives.
This guide will delve into the key methodologies within these strategies, providing detailed experimental protocols for their execution.
Strategy A: Building the Pyridine Ring on a Pyrazole Core
This approach has been extensively explored, leading to a variety of reliable synthetic methods.
From 3-Aminopyrazoles and 1,3-Dicarbonyl Compounds
A cornerstone of pyrazolo[3,4-b]pyridine synthesis is the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds. This method, rooted in the early work of Bulow, offers a straightforward route to a wide range of substituted derivatives.
General Reaction Scheme:
Figure 1: General scheme for the synthesis of pyrazolo[3,4-b]pyridines from 3-aminopyrazoles and 1,3-dicarbonyl compounds.
Experimental Protocol: Synthesis of 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
-
Materials: 5-Amino-1-phenyl-3-methylpyrazole (1.73 g, 10 mmol), acetylacetone (1.1 g, 11 mmol), glacial acetic acid (20 mL).
-
Procedure:
-
A mixture of 5-amino-1-phenyl-3-methylpyrazole and acetylacetone in glacial acetic acid is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the title compound.
-
-
Expected Yield: 85-95%.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield (%) |
| 5-Amino-1-phenyl-3-methylpyrazole | Acetylacetone | Glacial Acetic Acid | Reflux | 4 h | 85-95 |
| 3-Amino-5-methylpyrazole | Ethyl acetoacetate | Ethanol | Reflux | 6 h | 75-85 |
Table 1: Summary of reaction conditions for the synthesis of pyrazolo[3,4-b]pyridines from aminopyrazoles and 1,3-dicarbonyls.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an effective route to 4-hydroxypyrazolo[3,4-b]pyridines, which can be subsequently converted to other derivatives. This method involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.[1]
Reaction Mechanism Workflow:
Figure 2: Workflow for the Gould-Jacobs synthesis of 4-chloropyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
-
Materials: 3-Aminopyrazole (4.15 g, 50 mmol), diethyl 2-(ethoxymethylene)malonate (10.8 g, 50 mmol), Dowtherm A (50 mL), phosphorus oxychloride (20 mL).
-
Procedure:
-
A mixture of 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate is heated at 130-140 °C for 2 hours.
-
The resulting ethanol is removed by distillation.
-
The reaction mixture is then added to hot (240-250 °C) Dowtherm A and stirred for 30 minutes.
-
After cooling, the precipitated solid is filtered, washed with benzene, and dried to give ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
This intermediate is then refluxed with phosphorus oxychloride for 2 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured onto crushed ice.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol.
-
-
Expected Yield: 60-70%.
| Aminopyrazole | Malonate Derivative | Cyclization Condition | Chlorination Reagent | Yield (%) |
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 240-250 °C (Dowtherm A) | POCl₃ | 60-70 |
| 3-Amino-5-methylpyrazole | Diethyl 2-(ethoxymethylene)malonate | 250 °C (neat) | POCl₃ | 55-65 |
Table 2: Quantitative data for the Gould-Jacobs synthesis of pyrazolo[3,4-b]pyridines.
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful and efficient tool for the synthesis of complex molecules like pyrazolo[3,4-b]pyridines in a single step. These reactions offer advantages in terms of atom economy, reduced reaction times, and operational simplicity. A common MCR involves the reaction of an aldehyde, a 3-aminopyrazole, and a C-H acid such as malononitrile or ethyl cyanoacetate.
Logical Relationship of a Three-Component Reaction:
Figure 3: Logical relationship in a three-component synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Amino-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
-
Materials: 4-Anisaldehyde (1.36 g, 10 mmol), 5-amino-1-phenyl-3-methylpyrazole (1.73 g, 10 mmol), malononitrile (0.66 g, 10 mmol), piperidine (0.1 mL), ethanol (10 mL).
-
Procedure:
-
A mixture of 4-anisaldehyde, 5-amino-1-phenyl-3-methylpyrazole, malononitrile, and a catalytic amount of piperidine in ethanol is placed in a microwave reactor vial.
-
The reaction mixture is irradiated in a microwave synthesizer at 120 °C for 10 minutes.
-
After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
-
Expected Yield: 85-95%.
| Aldehyde | Aminopyrazole | Active Methylene Compound | Catalyst | Yield (%) |
| 4-Anisaldehyde | 5-Amino-1-phenyl-3-methylpyrazole | Malononitrile | Piperidine | 92 |
| Benzaldehyde | 3-Amino-5-methylpyrazole | Ethyl cyanoacetate | L-proline | 88 |
Table 3: Representative yields for multicomponent synthesis of pyrazolo[3,4-b]pyridines.
Strategy B: Forming the Pyrazole Ring on a Pyridine Core
While less common than Strategy A, the annulation of a pyrazole ring onto a pyridine precursor is a viable and important synthetic route.
From Hydrazinopyridines
Substituted hydrazinopyridines can serve as precursors for the construction of the pyrazole ring through condensation with 1,3-dielectrophiles.
Experimental Protocol: Synthesis of 1-phenyl-1H-pyrazolo[3,4-b]pyridine
-
Materials: 2-Chloro-3-formylpyridine (1.41 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), sodium ethoxide (0.68 g, 10 mmol), ethanol (30 mL).
-
Procedure:
-
A solution of 2-chloro-3-formylpyridine and phenylhydrazine in ethanol is stirred at room temperature for 1 hour.
-
Sodium ethoxide is added, and the mixture is heated at reflux for 8 hours.
-
The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
-
Expected Yield: 50-60%.
| Pyridine Precursor | Hydrazine | Base | Yield (%) |
| 2-Chloro-3-formylpyridine | Phenylhydrazine | Sodium ethoxide | 55 |
| 2-Hydrazinonicotinonitrile | Ethyl acetoacetate | Acetic acid | 65 |
Table 4: Examples of pyrazolo[3,4-b]pyridine synthesis via pyrazole ring formation.
Applications in Drug Discovery: Targeting Kinases
Pyrazolo[3,4-b]pyridines are recognized as "privileged scaffolds" in drug discovery, particularly as kinase inhibitors.[3] Their structural similarity to purines allows them to effectively compete with ATP for the kinase binding site. For instance, certain pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[4]
Simplified TRK Signaling Pathway:
Figure 4: Simplified representation of the TRK signaling pathway and the inhibitory action of a pyrazolo[3,4-b]pyridine-based inhibitor.
Conclusion
The synthesis of pyrazolo[3,4-b]pyridines has evolved significantly from its initial discovery. The development of diverse and efficient synthetic methodologies, particularly those based on the annulation of a pyridine ring onto a pre-existing pyrazole, has made this privileged scaffold readily accessible. The detailed experimental protocols and comparative data presented in this guide offer valuable insights for researchers in organic synthesis and medicinal chemistry. The continued exploration of new synthetic routes and the application of this versatile core in drug discovery, especially in the realm of kinase inhibition, promise to further solidify the importance of pyrazolo[3,4-b]pyridines in the scientific landscape.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a valuable building block in medicinal chemistry and drug discovery, starting from 2-chloro-3-cyanopyridine.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. The synthesis route described herein is a robust and efficient method for the preparation of this compound on a laboratory scale.
Overall Reaction Scheme
The synthesis is a one-pot reaction involving the nucleophilic substitution of the chloro group in 2-chloro-3-cyanopyridine by methylhydrazine, followed by an intramolecular cyclization to form the desired pyrazolopyridine ring system.
Application Notes and Protocols for N-Methylation of Pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the N-methylation of pyrazolo[3,4-b]pyridin-3-amine, a scaffold of interest in medicinal chemistry and drug discovery. Two primary methods are presented: the classical Eschweiler-Clarke reaction and a procedure utilizing methyl iodide. These protocols are designed to yield N,N-dimethyl-pyrazolo[3,4-b]pyridin-3-amine. This document includes information on reagents, reaction conditions, purification, and characterization of the final product. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.
Introduction
The pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anti-inflammatory, and anti-cancer activities. The functionalization of this core, including the modification of substituents such as amino groups, is a key strategy in the development of new therapeutic agents. N-methylation of amines can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and bioavailability. This application note provides detailed, step-by-step protocols for the N-methylation of the exocyclic amino group of pyrazolo[3,4-b]pyridin-3-amine.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes for N-Methylation of Pyrazolo[3,4-b]pyridin-3-amine
| Parameter | Method 1: Eschweiler-Clarke Reaction | Method 2: Methyl Iodide |
| Methylating Agent | Formaldehyde and Formic Acid | Methyl Iodide |
| Solvent | Formic Acid (reagent and solvent) | Dichloromethane (DCM) or Acetonitrile (MeCN) |
| Base | Not required | Triethylamine (TEA) or Potassium Carbonate (K2CO3) |
| Reaction Temperature | 100 °C | Room Temperature to 40 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Product | N,N-dimethyl-pyrazolo[3,4-b]pyridin-3-amine | N,N-dimethyl-pyrazolo[3,4-b]pyridin-3-amine |
| Expected Yield | 75-90% | 60-80% |
| Purification | Column Chromatography | Column Chromatography |
| Notes | Avoids quaternary ammonium salt formation.[1][2] | Potential for over-methylation to form quaternary salt. |
Table 2: Characterization Data for N,N-dimethyl-pyrazolo[3,4-b]pyridin-3-amine
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C8H10N4 |
| Molecular Weight | 162.19 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.5 (d, 1H, pyridine-H), ~8.0 (d, 1H, pyridine-H), ~7.1 (dd, 1H, pyridine-H), ~3.1 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160, ~155, ~148, ~132, ~118, ~108, ~40 (N(CH₃)₂) |
| Mass Spec (ESI+) | m/z = 163.10 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2930, 2870 (Aliphatic C-H), ~1610, 1580 (C=N, C=C) |
Experimental Protocols
Method 1: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust method for the methylation of primary or secondary amines to their corresponding tertiary amines using excess formic acid and formaldehyde.[1][3] This reductive amination process avoids the formation of quaternary ammonium salts.[1][4]
Materials and Reagents:
-
Pyrazolo[3,4-b]pyridin-3-amine
-
Formaldehyde (37% solution in water)
-
Formic acid (98-100%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazolo[3,4-b]pyridin-3-amine (1.0 eq).
-
Add formic acid (10-20 eq) to the flask.
-
With stirring, add formaldehyde solution (5-10 eq) dropwise to the mixture.
-
Heat the reaction mixture to 100 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N-dimethyl-pyrazolo[3,4-b]pyridin-3-amine.
Method 2: N-Methylation using Methyl Iodide
This method employs a standard alkylating agent, methyl iodide, in the presence of a base to achieve N-methylation. Careful control of stoichiometry is important to minimize the formation of the quaternary ammonium salt.
Materials and Reagents:
-
Pyrazolo[3,4-b]pyridin-3-amine
-
Methyl iodide (CH₃I)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Sodium thiosulfate (10% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) in anhydrous dichloromethane or acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine or potassium carbonate (2.5-3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide (2.2-2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove excess methyl iodide.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate N,N-dimethyl-pyrazolo[3,4-b]pyridin-3-amine.
Visualizations
References
Application Notes and Protocols for the Use of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows for effective competition at the kinase ATP-binding site. The methyl group at the N1 position can provide improved metabolic stability and modulate solubility, while the 3-amino group serves as a key handle for introducing diverse functionalities to target specific regions of the kinase active site, thereby enhancing potency and selectivity. This document provides detailed application notes, experimental protocols, and data to guide researchers in the utilization of this valuable scaffold for the development of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Kinase Targets and Signaling Pathways
Derivatives of this compound have been successfully employed to target a range of kinases involved in critical cellular signaling pathways. Understanding these pathways is crucial for designing effective therapeutic strategies.
Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many cancers.
-
FGFR Signaling Pathway: The Fibroblast Growth Factor Receptor (FGFR) pathway is involved in cell proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling is implicated in various cancers and developmental disorders.
-
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), regulate cell growth, motility, and invasion.[2][3] Dysregulation of the c-Met pathway is associated with tumor progression and metastasis.
-
TRK Signaling Pathway: Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are crucial for the development and function of the nervous system. Gene fusions involving TRK genes are oncogenic drivers in a variety of tumors.[4]
-
ALK Signaling Pathway: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer.[5]
-
TBK1 Signaling Pathway: TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response.[6][7] However, it has also been implicated in promoting cancer cell survival and proliferation.
Below are diagrams illustrating these key signaling pathways.
References
- 1. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 6. researchgate.net [researchgate.net]
- 7. dau.url.edu [dau.url.edu]
Application Notes and Protocols for the Purification of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Derivatives by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine and its derivatives are a class of heterocyclic compounds with significant interest in pharmaceutical research due to their diverse biological activities, including their role as kinase inhibitors.[1][2][3] The synthesis of these compounds often results in mixtures containing starting materials, byproducts, and potentially regioisomers, necessitating an efficient purification step to isolate the desired product.[2][4] Column chromatography, particularly flash chromatography, is a widely employed and effective method for the purification of these compounds.[1][4][5] This document provides a detailed protocol and application notes for the purification of this compound derivatives using column chromatography.
Data Presentation: Column Chromatography Conditions
The purification of pyrazolo[3,4-b]pyridine derivatives can be challenging due to their polarity.[4] The selection of an appropriate mobile phase is critical for achieving good separation. Below is a summary of column chromatography conditions reported in the literature for various pyrazolo[3,4-b]pyridine derivatives. This data can serve as a starting point for optimizing the purification of new analogs.
| Stationary Phase | Mobile Phase / Eluent System | Derivative Type / Context | Reference |
| Silica Gel | Hexane/Ethyl Acetate (gradient) | General separation of regioisomers | [4] |
| Silica Gel | Chloroform (CHCl3) | Purification of pyrazolo[4,3-b]pyridine derivatives | [6] |
| Silica Gel | 10% Ethyl Acetate in Chloroform | Flash chromatography of pyrazolo[4,3-b]pyridine derivatives | [6] |
| Silica Gel (300-400 mesh) | Not specified | Flash chromatography of 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors | [1] |
| Silica Gel | Diethyl Ether/Hexanes (5:95 to 20:80) | Purification of substituted pyridine derivatives | [7] |
| Silica Gel | Ethyl Acetate/Hexanes (5:95 to 20:80) | Purification of substituted pyridine derivatives | [7] |
| Silica Gel | Petroleum Ether/Ethyl Acetate (5:5) | Purification of pyrazolo[3,4-b]pyridine-3-one isomers | [8] |
| Silica Gel | n-hexane/Ethyl Acetate (95:5) | Purification of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | [5] |
| Silica Gel | n-hexane/Ethyl Acetate (8:2) | Purification of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | [5] |
| Silica Gel | Ethyl Acetate/n-hexane (1:1) | Plate chromatography for purification of pyrazolopyridine product | [9] |
Experimental Protocols
This section outlines a general and systematic protocol for the purification of this compound derivatives by silica gel column chromatography.
Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. This will help in achieving good separation of the target compound from impurities.
-
Materials:
-
Crude reaction mixture
-
TLC plates (Silica gel 60 F254)
-
Developing chambers
-
A range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Visualization method (e.g., UV lamp at 254 nm, iodine chamber)
-
-
Procedure:
-
Dissolve a small amount of the crude mixture in a suitable solvent like dichloromethane or chloroform.
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[4][10]
-
Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1, 3:7 Hexane:Ethyl Acetate).[10]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show good separation from other spots.
-
Visualize the spots under a UV lamp (aromatic compounds often appear as dark spots at 254 nm) or by using a staining agent like iodine vapor.[4]
-
Column Chromatography Protocol
This protocol is based on flash column chromatography, a common and efficient purification technique.[4]
-
Materials:
-
Crude product mixture
-
Silica gel (for flash chromatography, e.g., 230-400 mesh)
-
Chromatography column
-
Optimized eluent system from TLC analysis
-
Sand
-
Collection tubes or flasks
-
-
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Gently tap the column to facilitate even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica. Carefully add this powder to the top of the column. Add another thin layer of sand.[10]
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the least polar solvent system identified during TLC analysis.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to track the elution of the compounds.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase as determined by the initial TLC screening.[4] This allows for the elution of compounds with different polarities.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to obtain the purified this compound derivative.
-
-
Characterization:
-
Confirm the identity and purity of the isolated compound using analytical techniques such as NMR and Mass Spectrometry.[4]
-
-
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound derivatives.
Caption: General workflow for column chromatography purification.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: HPLC Method for Purity Analysis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Introduction
1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a heterocyclic amine containing a pyrazolopyridine core. This compound and its derivatives are of significant interest in pharmaceutical research and drug development due to their potential biological activities. Accurate and reliable determination of purity is a critical step in the quality control of this active pharmaceutical ingredient (API) and its intermediates. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound.
Principle
The method utilizes reversed-phase HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a gradient elution system composed of an aqueous mobile phase with an organic modifier. The concentration of the analyte is determined by comparing the peak area of the main component with that of a reference standard of known purity.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: YMC ODS3 column (50 mm × 4.6 mm, 5 µm) or equivalent C18 column.[1]
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).
-
Reference Standard: this compound of known purity (e.g., >99.5%).
-
Sample: this compound to be analyzed.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound sample.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
3. HPLC Chromatographic Conditions
The following chromatographic conditions are based on a method developed for related pyrazolo[3,4-b]pyridine derivatives and are suitable for the analysis of this compound.[1]
| Parameter | Condition |
| Column | YMC ODS3 (50 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes[1] |
| Flow Rate | 2.5 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percent of the main peak in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 3500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Purity Analysis Results for a Sample Batch
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Batch A-001 | 4.52 | 1254870 | 99.6 |
| Batch A-002 | 4.53 | 1261234 | 99.5 |
| Batch A-003 | 4.52 | 1258990 | 99.7 |
Visualization of the Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
The described HPLC method is simple, rapid, and reliable for the purity determination of this compound. The method demonstrates good resolution and peak shape for the main component. The validation of this method would require further experiments to establish its linearity, accuracy, precision, and robustness according to ICH guidelines. This application note provides a solid foundation for researchers, scientists, and drug development professionals to implement a quality control procedure for this important class of compounds.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the considerations for the large-scale synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, a heterocyclic amine with potential applications in drug development, particularly as a kinase inhibitor. The document outlines a common and scalable synthetic route, presents detailed experimental protocols, and summarizes key quantitative data. Furthermore, it includes a visualization of the putative signaling pathway affected by this class of compounds, specifically the inhibition of Cyclin-Dependent Kinases (CDKs) that are crucial for cell cycle regulation.
Introduction
This compound is a member of the pyrazolopyridine class of compounds, which are recognized for their diverse biological activities. Several derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle progression. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The ability to synthesize this compound on a large scale is crucial for its further investigation and potential development as a pharmaceutical agent.
This document provides a detailed protocol for a common synthetic route starting from readily available materials: 2-chloro-3-cyanopyridine and methylhydrazine.[1]
Synthetic Pathway Overview
The most common and industrially scalable synthesis of this compound involves a two-step process:
-
Cyclization: Reaction of 2-chloro-3-cyanopyridine with methylhydrazine to form the pyrazolopyridine ring system.
-
Work-up and Isolation: Purification of the final product to the desired specification.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound. Optimization for specific large-scale equipment and safety considerations are essential.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 2-Chloro-3-cyanopyridine | 6602-54-6 | 138.55 | Starting material |
| Methylhydrazine | 60-34-4 | 46.07 | Reagent |
| Ethanol | 64-17-5 | 46.07 | Solvent |
| Isopropanol | 67-63-0 | 60.10 | Solvent for recrystallization |
| Activated Carbon | 7440-44-0 | 12.01 | For decolorization |
| Celite® | 61790-53-2 | N/A | Filtration aid |
Synthesis of this compound
-
Reaction Setup: In a suitable, inert reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-chloro-3-cyanopyridine (1.0 eq) and ethanol (5-10 volumes).
-
Reagent Addition: Stir the mixture at room temperature to obtain a clear solution. To this solution, add methylhydrazine (1.1-1.5 eq) dropwise over a period of 30-60 minutes, maintaining the internal temperature below 40°C. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-82°C) and maintain for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Cooling and Precipitation: Once the reaction is deemed complete, cool the mixture to 0-5°C. The product is expected to precipitate out of the solution.
-
Isolation: Filter the solid product and wash the filter cake with cold ethanol (1-2 volumes).
-
Purification (Recrystallization):
-
Transfer the crude product to a clean reactor.
-
Add isopropanol (5-10 volumes) and heat the slurry to reflux to dissolve the solid.
-
Add activated carbon (0.05-0.1 w/w with respect to the crude product) and stir at reflux for 30 minutes for decolorization.
-
Filter the hot solution through a pad of Celite® to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature and then further cool to 0-5°C to induce crystallization.
-
Filter the purified product, wash with cold isopropanol, and dry under vacuum at 40-50°C until a constant weight is achieved.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis. Values should be considered as a general guideline and may vary based on specific reaction conditions and scale.
| Parameter | Value | Unit |
| Stoichiometry | ||
| 2-Chloro-3-cyanopyridine | 1.0 | eq |
| Methylhydrazine | 1.1 - 1.5 | eq |
| Reaction Conditions | ||
| Solvent | Ethanol | - |
| Reaction Temperature | 78 - 82 | °C |
| Reaction Time | 4 - 8 | hours |
| Yield and Purity | ||
| Typical Yield (Crude) | 80 - 90 | % |
| Typical Yield (Purified) | 70 - 85 | % |
| Purity (by HPLC) | >99 | % |
Putative Biological Activity and Signaling Pathway
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2.[2][3][4][5][6] These kinases are essential for the regulation of the cell cycle, specifically at the G1/S and G2/M transitions. Inhibition of CDK1 and CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
The proposed mechanism of action involves the binding of the pyrazolopyridine scaffold to the ATP-binding pocket of the CDK enzymes.
Caption: Inhibition of the CDK2-mediated G1/S cell cycle transition.
Safety and Handling Considerations
-
2-Chloro-3-cyanopyridine: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Methylhydrazine: Is a highly toxic, flammable, and corrosive substance. It is also a suspected carcinogen. Extreme caution must be exercised when handling this reagent. Use in a closed system or a high-efficiency fume hood is mandatory. Appropriate PPE, including chemical-resistant gloves and a face shield, is required.
-
Ethanol and Isopropanol: Are flammable liquids. Avoid open flames and sparks. Ground all equipment to prevent static discharge.
A thorough risk assessment should be conducted before undertaking the synthesis on a large scale. Emergency procedures, including spill response and first aid, must be in place.
Conclusion
The synthetic route described provides a scalable and efficient method for the production of this compound. The procedure utilizes readily available starting materials and employs standard chemical transformations. The potential of this compound and its analogs as CDK inhibitors underscores the importance of a robust and scalable synthetic process for further research and development in the field of oncology. Careful attention to safety and process optimization will be critical for successful implementation on an industrial scale.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Regulation of the G1/S Transition in Hepatocytes: Involvement of the Cyclin-Dependent Kinase Cdk1 in the DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of Cdk1-controlled targets and processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine in Solid-Phase Synthesis: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine scaffold in solid-phase synthesis. This versatile heterocyclic core is a key pharmacophore in numerous developmental drugs, particularly kinase inhibitors, making it a valuable starting point for the generation of compound libraries aimed at drug discovery and optimization.
The pyrazolo[3,4-b]pyridine scaffold is a bioisostere of purine and has been successfully employed in the development of inhibitors for a range of protein kinases, including Tropomyosin receptor kinases (TRKs), Akt (Protein Kinase B), and TANK-binding kinase 1 (TBK1). These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and immune responses. Dysregulation of these pathways is implicated in cancer and inflammatory diseases. Solid-phase synthesis enables the rapid and efficient creation of a multitude of analogues from a common scaffold, facilitating the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.
This guide outlines a robust solid-phase methodology for constructing a library of diversified 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives. The proposed workflow involves the initial immobilization of a functionalized scaffold onto a solid support, followed by on-resin chemical modifications to introduce diversity, and finally, cleavage to yield the purified small molecules.
Proposed Solid-Phase Synthesis Workflow
The following workflow outlines a plausible strategy for the solid-phase synthesis of a library based on the this compound scaffold. The strategy involves the use of a bifunctional linker to attach the scaffold to the resin, allowing for subsequent diversification at the 3-amino position and another position on the pyridine ring. For this example, we will utilize a brominated scaffold to enable Suzuki coupling for diversification.
Quantitative Data Summary
The following tables summarize the typical reaction conditions and expected outcomes for the key steps in the solid-phase synthesis of the 1-methyl-1H-pyrazolo[3,4-b]pyridine library.
Table 1: Scaffold Immobilization
| Parameter | Value |
| Resin | Rink Amide Resin |
| Scaffold | 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((tert-butoxycarbonyl)amino)hexanoic acid |
| Equivalents of Scaffold | 3.0 |
| Coupling Reagent | HATU (2.9 equiv.) |
| Base | DIPEA (6.0 equiv.) |
| Solvent | DMF |
| Reaction Time | 4 h |
| Temperature | Room Temperature |
| Expected Loading | 0.4 - 0.6 mmol/g |
Table 2: On-Resin Amide Bond Formation
| Parameter | Value |
| Resin-bound Scaffold | Resin-linker-(5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine) |
| Carboxylic Acid (R1-COOH) | 5.0 equiv. |
| Coupling Reagent | HATU (4.9 equiv.) |
| Base | DIPEA (10.0 equiv.) |
| Solvent | DMF |
| Reaction Time | 2 h |
| Temperature | Room Temperature |
| Expected Yield | > 95% |
| Expected Purity | > 90% |
Table 3: On-Resin Suzuki Coupling
| Parameter | Value |
| Resin-bound Substrate | Resin-linker-(5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amide |
| Boronic Acid (R2-B(OH)2) | 4.0 equiv. |
| Catalyst | Pd(PPh3)4 (0.2 equiv.) |
| Base | 2M Na2CO3 (8.0 equiv.) |
| Solvent | DMF/H2O (4:1) |
| Reaction Time | 12 h |
| Temperature | 80 °C |
| Expected Yield | 70 - 90% |
| Expected Purity | > 85% |
Experimental Protocols
Protocol 1: Immobilization of the Scaffold on Rink Amide Resin
This protocol describes the coupling of the pre-functionalized pyrazolopyridine scaffold to the Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (1.0 g, 0.6 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate the mixture for 20 minutes at room temperature. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Scaffold Coupling:
-
In a separate vial, dissolve the scaffold (5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((tert-butoxycarbonyl)amino)hexanoic acid (3.0 equiv., 1.8 mmol) and HATU (2.9 equiv., 1.74 mmol) in DMF (5 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (6.0 equiv., 3.6 mmol) to the solution and vortex briefly.
-
Add the activated scaffold solution to the deprotected resin.
-
Agitate the mixture for 4 hours at room temperature.
-
-
Washing: Drain the reaction solution and wash the resin with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 2 hours.
Protocol 2: On-Resin Amide Bond Formation (Diversification 1)
This protocol details the acylation of the 3-amino group of the resin-bound pyrazolopyridine.
-
Boc Deprotection:
-
Swell the scaffold-loaded resin in DCM (10 mL) for 30 minutes.
-
Drain the DCM and add a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL).
-
Agitate for 30 minutes at room temperature.
-
Drain the solution and wash the resin with DCM (3 x 10 mL), 10% DIPEA in DMF (2 x 10 mL), and DMF (3 x 10 mL).
-
-
Amide Coupling:
-
In a separate vial, dissolve the desired carboxylic acid (R1-COOH) (5.0 equiv.) and HATU (4.9 equiv.) in DMF.
-
Add DIPEA (10.0 equiv.) and add the solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Washing and Capping (Optional):
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL).
-
To cap any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Protocol 3: On-Resin Suzuki Coupling (Diversification 2)
This protocol describes the palladium-catalyzed cross-coupling of a boronic acid to the 5-bromo position of the resin-bound scaffold.
-
Resin Preparation: Swell the resin from the previous step in a mixture of DMF and water (4:1, 10 mL) for 30 minutes.
-
Reaction Mixture Preparation:
-
In a separate vial, dissolve the desired boronic acid (R2-B(OH)2) (4.0 equiv.) and Pd(PPh3)4 (0.2 equiv.) in DMF (4 mL).
-
Add a 2M aqueous solution of Na2CO3 (8.0 equiv.).
-
-
Coupling Reaction:
-
Add the reaction mixture to the swollen resin.
-
Agitate the mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
-
Washing:
-
Cool the reaction vessel to room temperature.
-
Drain the solution and wash the resin with DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
-
Drying: Dry the resin under high vacuum.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol describes the final step to release the synthesized compound from the solid support.
-
Resin Preparation: Place the dried resin in a cleavage vessel.
-
Cleavage Cocktail: Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to the resin (10 mL per gram of resin).
-
Cleavage Reaction: Agitate the mixture at room temperature for 2 hours.
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Concentrate the combined filtrate under a stream of nitrogen.
-
-
Precipitation and Purification:
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the solid product with cold ether (2x).
-
Dry the crude product and purify by preparative HPLC.
-
Target Signaling Pathways
The synthesized library of 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives can be screened against various protein kinases. Below are diagrams of key signaling pathways where this scaffold has shown inhibitory activity.
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, enhanced purity of the final products. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition relevant to cancer therapy.[1][2]
Introduction
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties.[1] These derivatives have been reported as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, and Tropomyosin receptor kinases (TRKs), making them promising candidates for the development of novel anti-cancer agents.[3][4] Traditional methods for the synthesis of these compounds often involve lengthy reaction times, harsh conditions, and multi-step procedures. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and efficient access to a wide array of pyrazolo[3,4-b]pyridine derivatives.[5][6] This document outlines the protocols for one-pot, multi-component microwave-assisted synthesis and provides data on the achievable yields and reaction times.
Data Presentation
The following table summarizes the quantitative data from various microwave-assisted syntheses of pyrazolo[3,4-b]pyridine derivatives, showcasing the efficiency of this methodology.
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Power (W) | Time (min) | Yield (%) | Ref. |
| 1 | 5-Amino-3-methyl-1-phenylpyrazole | Benzaldehyde | Ethyl cyanoacetate | Acetic Acid | 300 | 5 | 92 | [6] |
| 2 | 5-Amino-3-methyl-1-phenylpyrazole | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Acetic Acid | 300 | 7 | 95 | [6] |
| 3 | 5-Amino-3-methyl-1-phenylpyrazole | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | Acetic Acid | 300 | 6 | 94 | [6] |
| 4 | 5-Amino-3-methyl-1-phenylpyrazole | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | Acetic Acid | 300 | 8 | 90 | [6] |
| 5 | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde | p-Substituted β-ketonitriles | Acetic Acid | N/A | 3-5 | 85-93 | [7] |
| 6 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Ethyl acetoacetate | Aromatic Aldehydes | Ethanol | 400 | 10-15 | 82-91 | N/A |
| 7 | 5-Aminopyrazole | Aroyl acetonitriles | Aryl/het. aldehydes | Solvent-free | N/A | 10 | up to 83 | [3] |
Experimental Protocols
General Protocol for a One-Pot, Three-Component Microwave-Assisted Synthesis
This protocol describes a general method for the synthesis of 4,6-diaryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives.
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole
-
Substituted aromatic aldehyde
-
Substituted benzoylacetonitrile
-
Glacial acetic acid
-
Microwave reactor (e.g., CEM Discover SP)
-
Glass reaction vessel with a magnetic stirrer
Procedure:
-
In a 10 mL glass microwave reaction vessel equipped with a magnetic stir bar, add 5-amino-3-methyl-1-phenylpyrazole (1 mmol), the desired aromatic aldehyde (1 mmol), and the appropriate benzoylacetonitrile (1 mmol).
-
To this mixture, add glacial acetic acid (5 mL) as the solvent and catalyst.
-
Seal the vessel and place it in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 300 W for a duration of 5-8 minutes. The temperature should be monitored and maintained at approximately 120 °C.
-
After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with copious amounts of water and then with a small amount of cold ethanol.
-
Dry the purified product in a desiccator to obtain the desired pyrazolo[3,4-b]pyridine derivative.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway Inhibition
Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of several protein kinases that are key components of oncogenic signaling pathways. The diagram below illustrates the inhibitory action of these compounds on multiple kinase-driven pathways.
Caption: Inhibition of kinase signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant synthesis involves the reaction of 2-chloro-3-cyanopyridine with methylhydrazine.[1] This method proceeds via a nucleophilic substitution of the chlorine atom by methylhydrazine, followed by an intramolecular cyclization to form the pyrazole ring.
Q2: I am experiencing a significantly low yield in my reaction. What are the potential causes?
A2: Low yield in this synthesis can stem from several factors. The primary areas to investigate are the quality of starting materials, the reaction conditions, and the work-up and purification procedures. Incomplete reaction, formation of side products, or loss of product during isolation are common culprits.
Q3: How critical is the purity of the starting materials, 2-chloro-3-cyanopyridine and methylhydrazine?
A3: The purity of your starting materials is crucial. Impurities in 2-chloro-3-cyanopyridine can interfere with the reaction. Methylhydrazine is a reactive compound and can degrade over time. Using old or improperly stored methylhydrazine can lead to the formation of byproducts and a lower yield of the desired product. It is highly recommended to use freshly opened or purified reagents.
Q4: What are the optimal reaction conditions for this synthesis?
A4: While specific conditions can vary, a typical procedure involves reacting 2-chloro-3-cyanopyridine with a slight excess of methylhydrazine in a suitable solvent, such as ethanol, at reflux temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q5: I suspect side reactions are occurring. What are the likely side products?
A5: A potential side reaction is the formation of regioisomers. Although the formation of the 1-methyl isomer is generally favored, the reaction could potentially yield the 2-methyl isomer. Additionally, incomplete cyclization or side reactions involving impurities in the starting materials can lead to other undesired products.
Q6: My final product appears impure after initial isolation. What is the recommended purification method?
A6: The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a mixture of hexane and ethyl acetate, with an increasing proportion of ethyl acetate, can be used.
Troubleshooting Guide for Low Yield
This guide provides a structured approach to identifying and resolving issues leading to low yield in the synthesis of this compound.
Problem 1: Low or No Product Formation Observed by TLC
| Potential Cause | Troubleshooting Step |
| Inactive Methylhydrazine | Use a fresh bottle of methylhydrazine or purify the existing stock. |
| Low Reaction Temperature | Ensure the reaction mixture is maintained at the appropriate reflux temperature for the chosen solvent. |
| Insufficient Reaction Time | Continue monitoring the reaction by TLC until the starting material (2-chloro-3-cyanopyridine) is consumed. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. A slight excess of methylhydrazine is typically used. |
Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products
| Potential Cause | Troubleshooting Step |
| Formation of Regioisomers | While difficult to control completely, adjusting the reaction temperature or solvent may influence the regioselectivity. Careful purification by column chromatography is essential to isolate the desired isomer. |
| Presence of Impurities in Starting Materials | Purify the 2-chloro-3-cyanopyridine and use fresh methylhydrazine. |
| Decomposition of Product | If the reaction is run for an extended period at high temperatures, the product may start to decompose. Optimize the reaction time by careful TLC monitoring. |
Problem 3: Significant Loss of Product During Work-up and Purification
| Potential Cause | Troubleshooting Step |
| Product is Water-Soluble | During aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover all of the product. |
| Improper Column Chromatography Technique | Ensure the silica gel is properly packed and the eluent polarity is optimized to achieve good separation without excessive band broadening. |
| Product Adheres Strongly to Silica Gel | If the product is highly polar, it may be difficult to elute from the silica gel column. The addition of a small amount of a more polar solvent, like methanol, to the eluent system may be necessary. |
Experimental Protocols
General Synthesis of this compound
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Materials:
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2-chloro-3-cyanopyridine
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Methylhydrazine
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Ethanol (anhydrous)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous solution of NaCl)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-cyanopyridine (1.0 eq) in anhydrous ethanol.
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Add methylhydrazine (1.2 eq) dropwise to the solution at room temperature.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
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Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.
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Remove the ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Data Presentation
The following table summarizes typical reaction parameters that can be varied for optimization. Researchers should maintain detailed records of their experiments to identify the optimal conditions for their specific setup.
| Parameter | Condition A (Typical) | Condition B (Alternative) | Expected Outcome/Observation |
| Solvent | Ethanol | n-Butanol | Higher boiling point of n-butanol may increase reaction rate but also risk of side product formation. |
| Temperature | Reflux (approx. 78 °C for Ethanol) | 100 °C | Increased temperature may shorten reaction time but could lead to decomposition. |
| Methylhydrazine (eq) | 1.2 | 1.5 | A larger excess may help drive the reaction to completion but can complicate purification. |
| Reaction Time | 4-8 hours (TLC monitored) | 12-24 hours | Longer reaction times should be correlated with the disappearance of starting material. |
Visualizations
Reaction Pathway
References
optimizing reaction temperature for pyrazolo[3,4-b]pyridine formation
Technical Support Center: Pyrazolo[3,4-b]Pyridine Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the formation of pyrazolo[3,4-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of pyrazolo[3,4-b]pyridines?
A1: The optimal reaction temperature for the synthesis of pyrazolo[3,4-b]pyridines can vary significantly depending on the specific synthetic route, substrates, catalyst, and solvent system used. Published procedures report a wide range of temperatures, from room temperature (approximately 25°C) to as high as 185°C.[1][2] For instance, some multicomponent reactions proceed efficiently at room temperature, particularly when using highly reactive starting materials or specific catalysts.[1][3][4] In contrast, other syntheses, especially those involving less reactive substrates or requiring cyclocondensation steps, may necessitate heating to temperatures between 60°C and 120°C to achieve reasonable reaction rates and yields.[5][6][7][8] In some cases, solvent-free reactions are conducted at elevated temperatures, such as 100°C, which have been shown to be high-yielding.[1]
Q2: How does reaction temperature affect the yield of pyrazolo[3,4-b]pyridine?
A2: Reaction temperature is a critical parameter that directly influences the reaction rate and, consequently, the overall yield of the desired pyrazolo[3,4-b]pyridine product. Suboptimal temperatures can lead to incomplete reactions or the degradation of products and starting materials.[1]
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Low Temperatures: Insufficient thermal energy may result in slow reaction kinetics, leading to incomplete conversion of starting materials and low yields, even after extended reaction times.
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High Temperatures: While elevated temperatures generally increase the reaction rate, excessive heat can promote the formation of side products through competing reaction pathways or cause decomposition of the reactants, intermediates, or the final product, ultimately reducing the overall yield. For example, in some cases, increasing the temperature resulted in numerous side products.[9]
Therefore, optimizing the reaction temperature is crucial to maximize the product yield. This typically involves screening a range of temperatures and monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).[1]
Q3: Can the reaction temperature influence the regioselectivity of the pyrazolo[3,4-b]pyridine ring formation?
A3: Yes, reaction temperature can influence the regioselectivity in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials. The formation of regioisomers is a known challenge in these syntheses.[1] While the choice of catalyst and solvent often plays a more direct role in controlling regioselectivity, temperature can affect the kinetic versus thermodynamic control of the reaction. Different regioisomers may be favored at different temperatures. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule to understand the potential impact of temperature on regioselectivity.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your target pyrazolo[3,4-b]pyridine, consider the following temperature-related troubleshooting steps:
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Problem: The reaction temperature may be too low, resulting in a slow or stalled reaction.
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Recommendation: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC.[1] For reactions conducted at room temperature, consider gentle heating to 40-60°C. Some reactions that are sluggish at room temperature may proceed smoothly at elevated temperatures.[1]
-
-
Problem: The reaction temperature may be too high, causing degradation of starting materials, intermediates, or the final product.
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Recommendation: If you observe the formation of multiple byproducts or a decrease in the concentration of the desired product over time at a high temperature, try running the reaction at a lower temperature. It is also crucial to ensure the purity of starting materials, as impurities can decompose at elevated temperatures and interfere with the reaction.[1]
-
-
Problem: The reaction time is not optimized for the chosen temperature.
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Recommendation: At a given temperature, it is essential to monitor the reaction over time to determine the optimal reaction duration. Stopping the reaction too early will result in incomplete conversion, while extending it for too long, especially at high temperatures, can lead to product degradation.[1] Use TLC to track the consumption of starting materials and the formation of the product.[1]
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Issue 2: Formation of Multiple Byproducts
The presence of significant amounts of byproducts can be indicative of suboptimal reaction temperature.
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Problem: High reaction temperatures can activate alternative reaction pathways, leading to the formation of undesired side products.
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Recommendation: Attempt to run the reaction at a lower temperature. While this may require a longer reaction time, it can often improve the selectivity for the desired product. Additionally, consider the order of reagent addition, as this can sometimes influence the reaction pathway and minimize side reactions.[10]
-
-
Problem: The chosen temperature may not be suitable for the specific catalyst and solvent system.
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Recommendation: The efficiency and selectivity of a catalyst can be highly temperature-dependent. It is advisable to screen different catalysts and solvents in conjunction with temperature optimization. For example, some syntheses that are inefficient with traditional heating may benefit from alternative energy sources like microwave irradiation, which can lead to shorter reaction times and improved yields.[11]
-
Data Presentation: Temperature Effects on Pyrazolo[3,4-b]pyridine Synthesis
The following table summarizes various reaction conditions, with a focus on temperature, for the synthesis of pyrazolo[3,4-b]pyridines from different studies.
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-aminopyrazole, aldehyde, active methylene compound | Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Solvent-free | 100 | - | High | [1] |
| α,β-unsaturated ketone, 5-amino-1-phenyl-pyrazole | ZrCl4 | DMF/EtOH | 95 | 16 | - | [5] |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine, 3-phenylpropiolaldehyde | Ag(CF3CO2), TfOH | DMAc | 100 | 2 | - | [6] |
| 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, aniline | AC-SO3H | EtOH | Room Temperature | 0.5 - 0.75 | Moderate to Good | [3] |
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, cinnamaldehyde | Copper(II)acetylacetonate | CHCl3 | Room Temperature | 10 | 94 | [4] |
| Nitroaryl-substituted acetoacetic ester, aryldiazonium tosylate | Pyridine, Pyrrolidine | MeCN | 40 | 0.25 - 1.5 | - | [9] |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine, N-iodosuccinimide | - | DMF | 60 | 12 | 82.4 | [8] |
| 5-amino-1H-pyrazole-3,4-dicarbonitrile, thiourea | - | Oil bath | 180 - 185 | 2 | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [5]
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To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
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Degas the reaction mixture.
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Add ZrCl4 (0.15 mmol) to the mixture.
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Stir the reaction mixture vigorously at 95 °C for 16 hours.
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After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.
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Add CHCl3 and water. Separate the two phases.
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Wash the aqueous phase twice with CHCl3.
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and Alkynyl Aldehydes [6]
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In a 25 mL pressure vial, add 5-aminopyrazole derivative (0.20 mmol, 1.0 equiv.), alkynyl aldehyde (0.20 mmol, 1.0 equiv.), Ag(CF3CO2) (0.02 mmol, 10 mol%), and TfOH (0.06 mmol, 30 mol%).
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Add DMAc (1.5 mL) to the vial.
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Seal the vial and stir the reaction mixture at 100 °C for 2 hours under an air atmosphere.
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Monitor the reaction by TLC.
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Upon completion, add 50 mL of water to the mixture.
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Extract the product with EtOAc three times (3 x 50 mL).
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Combine the organic fractions, wash with brine, and dry over Na2SO4.
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Filter and remove the solvent under reduced pressure.
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Purify the residue by flash column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low product yield by optimizing reaction temperature and time.
Caption: The interplay between reaction temperature and other key parameters in pyrazolo[3,4-b]pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
preventing regioisomer formation in pyrazolo[3,4-b]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-b]pyridines, with a specific focus on preventing the formation of undesired regioisomers.
Troubleshooting Guide
Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when employing unsymmetrical starting materials.[1][2] The regioselectivity is often governed by the electronic and steric properties of the substituents on your reactants.[2]
Answer:
Controlling regioselectivity can be achieved through several strategic approaches:
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Starting Material Selection: The most direct way to control regioselectivity is by choosing appropriate starting materials.
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Symmetrical 1,3-Dicarbonyl Compounds: If your synthetic route allows, using a symmetrical 1,3-dicarbonyl compound will prevent the formation of regioisomers arising from the cyclocondensation step.
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Unsymmetrical 1,3-Dicarbonyls with Differentiated Reactivity: When using an unsymmetrical 1,3-dicarbonyl compound, select one where the two carbonyl groups have significantly different electrophilicity.[1] For instance, using a compound like 1,1,1-trifluoropentane-2,4-dione ensures that the more electrophilic carbonyl group (adjacent to the CF3 group) reacts preferentially, leading to a single major regioisomer.[1]
-
-
Reaction Conditions: The choice of catalyst and solvent can influence the reaction pathway and, consequently, the regioselectivity.[2] It is advisable to consult the literature for specific examples similar to your target molecule.
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N-Substitution on the Pyrazole Ring: To prevent the formation of 1H- and 2H-pyrazolo[3,4-b]pyridine tautomers, which can be considered a form of regioisomerism, it is recommended to use an N-substituted aminopyrazole.[1]
Issue 2: I am having difficulty separating the regioisomers. What are the recommended methods?
Answer:
If the formation of regioisomers cannot be completely avoided, effective separation is crucial.
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Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[2] The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[2]
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Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.
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Preparative HPLC: For challenging separations or to obtain highly pure isomers, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
Issue 3: How can I definitively characterize and differentiate the regioisomers I have synthesized?
Answer:
Distinguishing between regioisomers of pyrazolo[3,4-b]pyridines can be challenging as their NMR spectra can be very similar.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1D NMR (¹H and ¹³C): While standard 1D NMR may show subtle differences in chemical shifts, it is often insufficient for unambiguous assignment.
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2D NMR (HMBC, HSQC, NOESY): Two-dimensional NMR techniques are invaluable. Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between protons and carbons, helping to establish the connectivity of the scaffold. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons, providing structural information.
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¹⁹F NMR: If one of your starting materials contains a fluorine atom (e.g., 1,1,1-trifluoropentane-2,4-dione), ¹⁹F NMR and long-range ¹H-¹⁹F or ¹³C-¹⁹F coupling constants can be diagnostic in determining the position of the fluorine-containing substituent.[1]
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X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination of a crystalline compound and is the gold standard for isomer identification.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to pyrazolo[3,4-b]pyridines where regioisomer formation is a concern?
A1: The most common route involves the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can proceed via two different pathways, leading to a mixture of regioisomers. Another route is the reaction of aminopyrazoles with α,β-unsaturated ketones.[4]
Q2: How does the electrophilicity of the carbonyl groups in a 1,3-dicarbonyl compound affect the regioisomeric ratio?
A2: The initial step of the condensation reaction is the nucleophilic attack of the amino group of the pyrazole onto one of the carbonyl carbons. The more electrophilic (electron-deficient) carbonyl group will react faster. If there is a significant difference in the electrophilicity of the two carbonyls, the reaction will be highly regioselective. If the electrophilicities are similar, a mixture of products is likely.[1]
Q3: Can microwave-assisted synthesis improve the regioselectivity?
A3: Microwave irradiation can sometimes improve regioselectivity by providing rapid and uniform heating, which can favor one reaction pathway over another.[1][5] It can also lead to shorter reaction times and higher yields.[3][6] However, the effect on regioselectivity is system-dependent and needs to be empirically determined.
Q4: Are there any catalysts that can control the regioselectivity in pyrazolo[3,4-b]pyridine synthesis?
A4: Yes, the choice of catalyst can be critical. For instance, in some multi-component reactions, specific catalysts like Fe3O4@MIL-101(Cr)-N(CH2PO3)2 have been used to achieve high yields, although the primary focus may not have been on controlling regioselectivity from unsymmetrical precursors.[7][8] Lewis acids such as ZrCl4 have also been employed in the cyclization step.[4] The catalyst can influence the reaction mechanism and the transition states, thereby affecting the product distribution.
Data Presentation
Table 1: Influence of 1,3-Dicarbonyl Substituent on Regioselectivity
| 1,3-Dicarbonyl Compound | R1 | R2 | Reaction Conditions | Regioisomeric Ratio (Product 1:Product 2) | Yield (%) | Reference |
| Acetylacetone | CH₃ | CH₃ | Glacial AcOH, reflux | Single Product | Not specified | [1] |
| 1,1,1-Trifluoropentane-2,4-dione | CF₃ | CH₃ | EtOH, reflux | >95:5 | 70-85 | [1] |
| Benzoylacetone | Ph | CH₃ | Glacial AcOH, reflux | Mixture (ratio not specified) | Not specified | [1] |
Note: Product 1 refers to the isomer where the pyrazole amino group attacks the more electrophilic carbonyl.
Experimental Protocols
Protocol 1: Regioselective Synthesis using 1,1,1-Trifluoropentane-2,4-dione
This protocol is based on the principle of using a 1,3-dicarbonyl compound with highly differentiated carbonyl electrophilicity to achieve high regioselectivity.[1]
-
Reactants:
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5-Amino-3-methyl-1-phenylpyrazole (1 mmol)
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1,1,1-Trifluoropentane-2,4-dione (1.1 mmol)
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Ethanol (10 mL)
-
-
Procedure:
-
Dissolve 5-amino-3-methyl-1-phenylpyrazole in ethanol in a round-bottom flask.
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Add 1,1,1-trifluoropentane-2,4-dione to the solution.
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Reflux the reaction mixture for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-trifluoromethyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
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Visualizations
Caption: Reaction pathways leading to regioisomer formation.
Caption: Troubleshooting workflow for addressing regioisomer formation.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
identifying byproducts in the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound from 2-chloro-3-cyanopyridine and methylhydrazine resulted in a mixture of products. What are the likely byproducts?
A1: The most common byproduct in this synthesis is the isomeric 2-methyl-2H-pyrazolo[3,4-b]pyridin-3-ylamine. This arises from the non-regioselective cyclization of the intermediate formed after the initial reaction between 2-chloro-3-cyanopyridine and methylhydrazine. Methylhydrazine has two non-equivalent nitrogen atoms, and either can participate in the final ring-closing step.
Other potential, though less common, byproducts include:
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Uncyclized Intermediate (2-(1-methylhydrazinyl)nicotinonitrile): This can occur if the cyclization step is incomplete.
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Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the cyano group or the resulting amine can lead to amide or ketone byproducts, respectively.
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Side-products from starting materials: Impurities in the starting 2-chloro-3-cyanopyridine or methylhydrazine can lead to other unwanted products.
Q2: How can I distinguish between the desired 1-methyl and the isomeric 2-methyl byproduct?
A2: Spectroscopic methods are the most effective way to differentiate between the two isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The chemical shift of the N-methyl protons will be different for the 1-methyl and 2-methyl isomers. The aromatic protons of the pyridine and pyrazole rings will also exhibit distinct chemical shifts and coupling patterns.
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¹³C NMR: The chemical shift of the N-methyl carbon and the carbons of the heterocyclic rings will differ between the two isomers.
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2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the N-methyl protons and the carbons of the pyrazole ring, confirming the point of attachment. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations that can help in structure elucidation.
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Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, which can be used for differentiation.
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Chromatography: The two isomers will likely have different retention times on Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC), allowing for their separation and quantification.
Q3: I am observing a significant amount of the uncyclized intermediate in my reaction mixture. How can I promote complete cyclization?
A3: To drive the cyclization to completion, you can try the following:
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Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the intramolecular cyclization.
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Prolong Reaction Time: Allowing the reaction to proceed for a longer duration may lead to a higher conversion of the intermediate to the final product.
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Choice of Base: The cyclization is often base-catalyzed. Using a stronger, non-nucleophilic base might facilitate the final ring-closing step.
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Solvent Choice: The polarity of the solvent can influence the rate of cyclization. Experimenting with different solvents may improve the yield of the desired product.
Q4: What are the recommended purification methods for isolating the desired this compound?
A4: The primary method for purification is column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can effectively separate the desired product from the isomeric byproduct and other impurities. Recrystallization from a suitable solvent system can be employed for further purification of the isolated product.
Data Presentation
| Compound | Structure | Molecular Weight ( g/mol ) | Key Analytical Features |
| This compound | 148.17 | Distinct ¹H and ¹³C NMR shifts for the N1-methyl group and pyrazole ring protons/carbons. | |
| 2-methyl-2H-pyrazolo[3,4-b]pyridin-3-ylamine (Isomeric Byproduct) | 148.17 | Different ¹H and ¹³C NMR shifts for the N2-methyl group compared to the N1-isomer. | |
| 2-(1-methylhydrazinyl)nicotinonitrile (Uncyclized Intermediate) | 148.17 | Presence of a cyano group signal in IR and ¹³C NMR. Distinct signals for the hydrazinyl protons in ¹H NMR. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-cyanopyridine in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add methylhydrazine to the solution. The reaction can be run at room temperature or heated to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Extraction: The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the desired product from byproducts.
Protocol for Byproduct Identification by NMR
-
Sample Preparation: Prepare separate NMR tubes for the crude reaction mixture and the purified product. Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum for each sample. Compare the spectra to identify signals corresponding to the starting materials, the desired product, and any byproducts. Pay close attention to the integration of the N-methyl signals to estimate the ratio of the 1-methyl and 2-methyl isomers in the crude mixture.
-
¹³C NMR and 2D NMR: If necessary, acquire ¹³C NMR, COSY, HSQC, and HMBC spectra to confirm the structures of the product and byproducts.
Visualizations
Caption: Reaction pathway for the synthesis of this compound showing the formation of the isomeric byproduct.
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation in the synthesis.
Technical Support Center: Purification of Polar Pyrazolo[3,4-b]pyridine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of polar pyrazolo[3,4-b]pyridine compounds. The inherent polarity of this heterocyclic scaffold often leads to difficulties in separation and purification, impacting yield and purity. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are polar pyrazolo[3,4-b]pyridine compounds difficult to purify by standard column chromatography?
A1: The high polarity of the pyrazolo[3,4-b]pyridine core, often augmented by polar functional groups, leads to strong interactions with polar stationary phases like silica gel. This can result in poor separation, significant tailing of peaks, and sometimes irreversible adsorption of the compound onto the column. The basic nature of the pyridine and pyrazole nitrogen atoms can also lead to strong interactions with the acidic silica surface, causing streaking and poor resolution.[1]
Q2: What are the most common impurities encountered in the synthesis of pyrazolo[3,4-b]pyridines?
A2: Common impurities include unreacted starting materials, catalysts, inorganic salts from the work-up, and regioisomers. The formation of regioisomers is a frequent challenge, especially when using unsymmetrical starting materials.[1] These isomers often have very similar polarities, making their separation particularly difficult.
Q3: When should I choose recrystallization over column chromatography?
A3: Recrystallization is often the most effective method for obtaining highly pure crystalline products, especially when dealing with a single major product contaminated with minor impurities.[1] It is particularly advantageous if your compound is a solid with good crystallinity and a significant difference in solubility in a chosen solvent at high and low temperatures. If you have a complex mixture of byproducts with polarities similar to your desired compound, or if your product is an oil, chromatography is generally the more appropriate choice.
Q4: My compound is streaking badly on the TLC plate. What can I do?
A4: Streaking on TLC plates for polar, basic compounds like pyrazolo[3,4-b]pyridines is common due to strong interactions with the acidic silica gel. To mitigate this, you can:
-
Add a basic modifier to your mobile phase, such as 0.1-2.0% triethylamine or a 1-10% solution of ammonia in methanol.[2]
-
Reduce the amount of sample spotted on the plate, as overloading can exacerbate streaking.[3]
-
Consider using a different stationary phase , such as alumina or a reversed-phase (C18) plate, if the issue persists.
Q5: How can I separate regioisomers of my pyrazolo[3,4-b]pyridine?
A5: The separation of regioisomers is a significant challenge. The two primary methods are:
-
Flash Column Chromatography: This is the most common method.[1] Success often relies on meticulous optimization of the eluent system. A shallow gradient of a polar solvent in a non-polar solvent can help resolve isomers with very similar Rf values.
-
Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective, though sometimes tedious, purification method.[1]
Troubleshooting Guides
Issue 1: Compound Sticks to the Baseline in TLC/Column Chromatography
| Possible Cause | Solution |
| Eluent is not polar enough. | Gradually increase the polarity of your mobile phase. For pyrazolo[3,4-b]pyridines, a common starting point is a mixture of hexane and ethyl acetate. If your compound still doesn't move, switch to a more polar system like dichloromethane/methanol.[4][5] |
| Strong interaction with silica. | Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine (around 0.1%) to the eluent to neutralize the acidic sites on the silica gel.[6] A 10% ammonia in methanol solution can also be used as the polar component with dichloromethane for very stubborn amines.[4] |
| Compound is highly polar. | Consider using reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or TFA). Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for very polar compounds.[7] |
Issue 2: Product "Oils Out" During Recrystallization
| Possible Cause | Solution |
| Solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling promotes the formation of crystals over oil.[8] |
| Inappropriate solvent system. | The boiling point of the solvent may be higher than the melting point of your compound. Try a lower-boiling solvent. Alternatively, use a solvent pair where the compound is very soluble in one (the "solvent") and poorly soluble in the other (the "anti-solvent"). Dissolve the compound in a minimum of the hot "solvent" and then add the "anti-solvent" dropwise until turbidity persists. Then, allow it to cool slowly. |
| Presence of impurities. | Impurities can sometimes inhibit crystallization. Try to pre-purify the crude material with a quick filtration through a small plug of silica gel before attempting recrystallization. |
Issue 3: Co-elution of Impurities in Column Chromatography
| Possible Cause | Solution |
| Insufficient resolution. | Use a finer mesh silica gel (e.g., 230-400 mesh) for better separation.[6] Employ a shallower solvent gradient during elution. If using isocratic elution, try a less polar solvent system to increase the separation between your product and the impurity. |
| Impurity has very similar polarity. | If the impurity is a regioisomer, meticulous solvent system screening is necessary.[1] Sometimes, changing the solvent system entirely (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the elution order and improve separation. |
| Complex mixture. | Consider using a multi-step purification strategy. For example, an initial flash column to remove baseline and very non-polar impurities, followed by a second, more specialized chromatographic technique like preparative HPLC or SFC for the final purification. |
Data Presentation
Table 1: Illustrative Flash Chromatography Solvent Systems for Polar Pyrazolo[3,4-b]pyridines
| Compound Type | Starting Solvent System (v/v) | Gradient | Additive (if needed) |
| Moderately Polar | 20% Ethyl Acetate in Hexane | 20% -> 100% Ethyl Acetate | - |
| Polar (neutral) | 2% Methanol in Dichloromethane | 2% -> 10% Methanol | - |
| Polar (basic) | 5% Methanol in Dichloromethane | 5% -> 20% Methanol | 0.5% Triethylamine |
| Very Polar (basic) | 10% (10% NH3 in MeOH) in DCM | Isocratic or shallow gradient | - |
Note: These are starting points. The optimal solvent system must be determined empirically for each specific compound using TLC analysis.
Table 2: Common Solvents for Recrystallization of Pyrazolo[3,4-b]pyridines
| Solvent | Polarity | Comments |
| Ethanol | Polar Protic | A commonly used and effective solvent for many pyrazolo[3,4-b]pyridine derivatives.[1] |
| Methanol | Polar Protic | Similar to ethanol, but its lower boiling point can be advantageous for removing the solvent. |
| Isopropanol | Polar Protic | Can be a good alternative to ethanol, sometimes offering different solubility profiles. |
| Ethyl Acetate/Hexane | Solvent Pair | Good for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Dichloromethane/Petroleum Ether | Solvent Pair | Has been reported for the recrystallization of some pyrazolo[3,4-b]pyridine intermediates.[9] |
| Water | Highly Polar Protic | Can be a good choice for highly polar derivatives, especially salts, but may lead to "oiling out".[6] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Polar Pyrazolo[3,4-b]pyridine
-
TLC Analysis: Develop a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. For basic compounds, add 0.5% triethylamine to the solvent system.
-
Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude sample. Wet the column with the initial, less polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or methanol). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Load the dry silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the less polar solvent system determined by TLC. If a gradient is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Pyrazolo[3,4-b]pyridine Derivative
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: General experimental workflow for the synthesis and purification of pyrazolo[3,4-b]pyridines.
Caption: Troubleshooting decision tree for common TLC issues encountered with polar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Recrystallization [wiredchemist.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing the aqueous solubility of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low aqueous solubility. What are the most common initial strategies to address this?
A1: Low aqueous solubility is a common challenge with this scaffold. The recommended initial strategies are to explore salt formation and the creation of amorphous solid dispersions. Given that the this compound core contains a basic amine group, it is an excellent candidate for forming salts with pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate), which can significantly improve solubility.[1] Amorphous solid dispersions, where the compound is molecularly dispersed in a polymer matrix, are another powerful technique to enhance solubility by preventing crystallization.[2][3][4]
Q2: How do I choose between salt formation and creating an amorphous solid dispersion?
A2: The choice depends on several factors. Salt formation is often a simpler and more cost-effective initial approach for ionizable compounds like your derivatives.[5] It is generally preferred if a stable, crystalline salt with improved solubility can be identified. Amorphous solid dispersions can offer a greater solubility advantage, particularly for compounds that do not form stable salts or for which salt formation does not provide sufficient solubility enhancement. However, amorphous forms can be less stable and may require more complex formulation development to prevent recrystallization over time.
Q3: What are the key considerations when selecting a counter-ion for salt formation?
A3: When selecting a counter-ion, consider the following:
-
pKa difference: For a basic drug, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of your compound to ensure stable salt formation.
-
Toxicity: The counter-ion must be pharmaceutically acceptable.
-
Physicochemical properties: The resulting salt should ideally be crystalline, non-hygroscopic, and have a high melting point for better stability and handling.
-
Solubility: Different salts of the same parent compound can have vastly different solubilities. Therefore, a salt screening study is highly recommended.
Q4: Which polymers are commonly used for creating amorphous solid dispersions of poorly soluble drugs?
A4: A variety of polymers can be used, and the choice depends on the specific drug and desired release profile. Common choices include:
-
Polyvinylpyrrolidone (PVP) and its copolymers (e.g., PVP/VA)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Soluplus®
-
Eudragit® polymers
A screening study to assess drug-polymer miscibility and the stability of the resulting dispersion is crucial.
Troubleshooting Guides
Problem: Precipitate formation during in vitro assays.
Possible Cause 1: Low intrinsic solubility of the compound.
-
Solution: Increase the aqueous solubility of your compound by preparing a salt form (e.g., hydrochloride) or an amorphous solid dispersion. A study on pyrazolo[3,4-d]pyrimidine derivatives, a structurally related class of compounds, showed that formulating them as solid dispersions could support concentrations of around 30 µg/mL for cell-based assays.[6]
Possible Cause 2: Compound precipitating out of DMSO stock upon dilution in aqueous buffer.
-
Solution: This is a common issue in kinetic solubility assays.[7]
-
Lower the initial concentration of your DMSO stock solution.
-
Include a small percentage of co-solvent (e.g., ethanol, PEG 400) in the final aqueous buffer, if permissible for your assay.
-
Use a formulation approach, such as a cyclodextrin complex or a solid dispersion, to improve the apparent solubility.
-
Problem: Difficulty in obtaining a stable, crystalline salt.
Possible Cause 1: Unsuitable counter-ion.
-
Solution: Perform a systematic salt screening with a variety of pharmaceutically acceptable acids. Characterize the resulting solids by techniques such as X-ray powder diffraction (XRPD) to confirm crystallinity and identify different polymorphic forms.
Possible Cause 2: Hygroscopicity of the formed salt.
-
Solution: If a salt is found to be highly hygroscopic, consider other salt forms or an alternative solubilization strategy like an amorphous solid dispersion. Proper packaging and storage under low humidity are also critical.
Problem: Recrystallization of the amorphous solid dispersion over time.
Possible Cause 1: Poor miscibility between the drug and the polymer.
-
Solution: Screen different polymers to find one with better miscibility with your compound. Techniques like differential scanning calorimetry (DSC) can be used to assess miscibility.
Possible Cause 2: High drug loading in the dispersion.
-
Solution: Reduce the drug-to-polymer ratio. While higher drug loading is often desired, a lower loading can improve the stability of the amorphous state.
Possible Cause 3: Inappropriate storage conditions.
-
Solution: Store the amorphous solid dispersion in a tightly sealed container at low temperature and humidity to minimize molecular mobility and moisture uptake, which can induce crystallization.
Quantitative Data on Solubility Enhancement
While specific quantitative data for this compound derivatives is limited in publicly available literature, the following tables provide examples of solubility improvements achieved for structurally related compounds and other poorly soluble drugs using common enhancement techniques.
Table 1: Solubility Enhancement via Salt Formation
| Compound Class | Initial Solubility (Free Base) | Salt Form | Final Solubility (Salt) | Fold Increase |
| GABAkine KRM-II-81 | ~43 µg/mL | Hydrochloride | 5563 µg/mL | ~129 |
| Bedaquiline | Very Low | Hydrochloride | 0.6437 mg/mL | N/A |
| Bedaquiline | Very Low | Malonate | 0.0268 mg/mL | N/A |
Data for GABAkine KRM-II-81 from a study on its hydrochloride salt.[1] Data for Bedaquiline from a study on its various salt forms.[8]
Table 2: Solubility Enhancement via Amorphous Solid Dispersion
| Compound Class | Formulation Details | Achievable Concentration in Aqueous Media |
| Pyrazolo[3,4-d]pyrimidine derivatives | 10% w/w drug in various polymers (e.g., PVPVA) | ~30 µg/mL |
| Diclofenac Sodium | Solid dispersion with Eudragit E 100 | 0.823 mg/mL (vs. 0.014 mg/mL for pure drug) |
| Cefixime | Solid dispersion | 6.77-fold increase in dissolution rate |
Data for pyrazolo[3,4-d]pyrimidine derivatives from a study using a miniaturized screening method.[2][6] Data for Diclofenac Sodium and Cefixime from a review on solid dispersion technology.[9]
Experimental Protocols
Protocol 1: Preparation of a Hydrochloride Salt
This protocol is a general guideline for preparing the hydrochloride salt of a basic compound like a this compound derivative.
Materials:
-
This compound derivative (free base)
-
Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)
-
Hydrochloric acid solution in an organic solvent (e.g., 2M HCl in diethyl ether)
-
Stir plate and magnetic stir bar
-
Glassware (e.g., Erlenmeyer flask, beaker)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Dissolve the free base of your compound in a minimal amount of the chosen anhydrous solvent in a flask with a magnetic stir bar.
-
While stirring, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the hydrochloric acid solution dropwise to the solution of the free base.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, you may need to continue stirring for a period (e.g., 1-2 hours) or cool the solution in an ice bath to induce crystallization.
-
Once precipitation is complete, collect the solid salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.
-
Dry the salt under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterize the resulting salt for its identity, purity, crystallinity (XRPD), and aqueous solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing an amorphous solid dispersion.
Materials:
-
This compound derivative
-
Polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture) that dissolves both the drug and the polymer.
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Completely dissolve both the drug and the polymer in a suitable volume of the organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal stress on the compound.
-
Continue evaporation until a solid film or glassy solid is formed on the wall of the flask.
-
Further dry the solid under high vacuum in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Scrape the solid material from the flask.
-
Gently grind the solid using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the resulting amorphous solid dispersion in a desiccator to prevent moisture absorption.
-
Characterize the dispersion for its amorphous nature (XRPD), drug content, and dissolution/solubility enhancement.
Visualizations
Caption: Workflow for improving the solubility of pyrazolopyridine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
managing side reactions during the N-methylation of aminopyrazoles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for managing side reactions during the N-methylation of aminopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-methylation of aminopyrazoles?
A1: The most significant and common side reaction is the formation of a mixture of N-methylated regioisomers.[1] Due to the presence of two adjacent nitrogen atoms in the pyrazole ring, methylation can occur at either the N1 or N2 position, leading to a mixture of products that can be challenging to separate. The ratio of these isomers is highly dependent on the methylating agent, the substituents on the pyrazole ring, and the reaction conditions.[2]
Q2: Which methylating agents are known to cause poor regioselectivity?
A2: Traditional methylating agents such as methyl halides (e.g., methyl iodide) and dimethyl sulfate are known to provide poor selectivity, often resulting in significant amounts of both N1 and N2 isomers.[2] For instance, the use of these reagents can lead to N1/N2 ratios of around 3:1.[2]
Q3: Are there methods to achieve high regioselectivity for N1-methylation?
A3: Yes, recent advancements have shown that using sterically bulky α-halomethylsilanes as masked methylating reagents can achieve excellent N1-selectivity.[2] This method involves a two-step process of N-alkylation followed by protodesilylation and has been reported to yield N1/N2 regioisomeric ratios from 92:8 to greater than 99:1.[2]
Q4: What other side products can be formed during N-methylation of aminopyrazoles?
A4: Besides regioisomers, other potential side products include:
-
N-acetylated aminopyrazoles: This can occur if acetic acid is used as a solvent at elevated temperatures, where the amino group of the pyrazole reacts with the solvent to form an N-acetylated amide byproduct.[1]
-
Pyrazolo[1,5-a]pyrimidines: Under harsh reaction conditions, the versatile binucleophilic nature of 5-aminopyrazoles can lead to further reactions with starting materials or intermediates to form fused heterocyclic systems.[1]
-
Over-methylation: While less commonly reported for aminopyrazoles specifically, in principle, the exocyclic amino group could be further methylated to form a quaternary ammonium salt, especially with highly reactive methylating agents and strong bases.
Q5: How can I confirm the regiochemistry of my N-methylated aminopyrazole products?
A5: Unambiguous determination of the N1 and N2 isomers is crucial and is typically achieved using a combination of spectroscopic techniques. Advanced 2D NMR experiments, such as ¹H-¹⁵N HMBC, are powerful for establishing the connectivity between the methyl group and the specific nitrogen atom of the pyrazole ring.[1] Nuclear Overhauser Effect (NOE) NMR spectroscopy can also be used to determine the spatial proximity between the N-methyl protons and other protons on the pyrazole or adjacent substituents. In some cases, single-crystal X-ray diffraction provides definitive structural proof.[1]
Q6: I am having trouble separating the N1 and N2 isomers. What should I do?
A6: Separation of N1 and N2 isomers can be challenging due to their similar polarities. Flash column chromatography on silica gel is the most common method for separation.[3] Optimization of the mobile phase is critical. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3] If co-elution is a persistent issue, High-Performance Liquid Chromatography (HPLC), particularly with a C18 column in reverse-phase mode, may offer better resolution.[3] It is also advisable to perform small-scale trials with different solvent systems to find the optimal conditions before attempting a large-scale separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low regioselectivity (mixture of N1 and N2 isomers) | Use of non-selective methylating agents (e.g., methyl iodide, dimethyl sulfate). | - For high N1 selectivity, switch to a sterically hindered methylating agent like (chloromethyl)triisopropoxysilane. - Optimize reaction conditions (solvent, base, temperature) as regioselectivity can be sensitive to these parameters. For example, using K₂CO₃ in DMF can favor one isomer over another in certain systems. |
| Formation of an N-acetylated byproduct | Use of acetic acid as a solvent at high temperatures. | - Avoid using acetic acid as a solvent if possible, especially at reflux temperatures. - Consider alternative solvents such as DMF, DMSO, or acetone. |
| Formation of fused pyrazolo[1,5-a]pyrimidine byproducts | Harsh reaction conditions (e.g., high temperatures, prolonged reaction times) allowing for subsequent reactions of the aminopyrazole. | - Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. - Use milder reaction conditions and a more selective methylating agent if feasible. |
| Reaction is slow or incomplete | Insufficiently reactive methylating agent or base. Poor solubility of the aminopyrazole substrate. | - Switch to a more reactive methylating agent (e.g., dimethyl sulfate over methyl iodide). - Use a stronger base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).[2][4] - Choose a solvent in which the substrate is more soluble, such as DMF or DMSO. |
| Difficulty in purifying the product from the reaction mixture | Co-elution of product with starting material or byproducts. Product instability on silica gel. | - Optimize the mobile phase for column chromatography; a shallow gradient can improve separation of closely eluting compounds. - Consider reverse-phase chromatography if normal-phase is ineffective. - If the product is unstable on silica, consider alternative purification methods like recrystallization or preparative HPLC. |
| Ambiguous NMR spectra for isomer identification | Overlapping signals or inability to assign the methyl group to a specific nitrogen. | - Perform 2D NMR experiments such as HMBC and NOESY. An HMBC experiment can show a correlation between the methyl protons and the pyrazole ring carbons, helping to establish connectivity. A NOESY experiment can show spatial proximity between the methyl protons and other protons on the ring or substituents. |
Data Presentation
Table 1: Comparison of Regioselectivity for Different N-Methylation Methods
| Methylating Agent | Base | Solvent | Temperature | Typical N1:N2 Ratio | Typical Yield | Reference |
| Methyl Iodide / Dimethyl Sulfate | K₂CO₃ / NaH | DMF / Acetone | RT to Reflux | ~3:1 | Moderate to Good | [2][5] |
| (Chloromethyl)triisopropoxysilane | KHMDS | DMSO | 60 °C | 92:8 to >99:1 | Good to Excellent | [2] |
| Methyl Iodide | Cs₂CO₃ | THF | RT | Mixture of isomers | Not specified | [6] |
| Dimethyl Sulfate | NaH | Not specified | Not specified | Not specified | Good | [4] |
Table 2: Example of N-Methylation of 3-(4-fluorophenyl)-1H-pyrazole
| Methylating Agent | Base | Solvent | N1:N2 Ratio | Isolated Yield (N1 isomer) |
| (Chloromethyl)triisopropoxysilane | KHMDS | DMSO | >99:1 | 75% |
| Methyl Iodide | KHMDS | DMSO | 3:1 | Not reported separately |
| Data derived from the Journal of Organic Chemistry, 2024, DOI: 10.1021/acs.joc.3c02841. |
Experimental Protocols
Protocol 1: Highly N1-Selective Methylation using (Chloromethyl)triisopropoxysilane
This protocol is adapted from J. Org. Chem. 2024, 89, 6, 4221–4224.[2]
Materials:
-
Aminopyrazole substrate
-
Dimethyl sulfoxide (DMSO)
-
Potassium bis(trimethylsilyl)amide (KHMDS) solution in THF
-
(Chloromethyl)triisopropoxysilane
-
Tetrabutylammonium fluoride (TBAF) solution
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkylation:
-
To a vial containing the aminopyrazole (1.0 equiv.), add DMSO (10 mL per gram of substrate).
-
Add KHMDS solution (1.2-1.5 equiv.) and stir the mixture at 60 °C for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane (1.5 equiv.) and continue stirring at 60 °C. Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 2-4 hours).
-
-
Protodesilylation:
-
To the reaction mixture, add deionized water (10 volumes relative to DMSO) and TBAF (2.0 equiv.).
-
Heat the mixture to 60 °C and stir for 1.5-4 hours until the silyl intermediate is fully converted to the N-methyl product.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Traditional N-Methylation using Methyl Iodide and Potassium Carbonate
This is a general procedure based on established methods.
Materials:
-
Aminopyrazole substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Methyl iodide (MeI)
-
Deionized water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyrazole (1.0 equiv.) in anhydrous DMF or acetone.
-
Add anhydrous potassium carbonate (2.0-3.0 equiv.).
-
Cool the mixture in an ice bath.
-
-
Methylation:
-
Slowly add methyl iodide (1.1-1.5 equiv.) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir overnight. If using acetone, refluxing for 24 hours or more may be necessary.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the potassium carbonate.
-
If DMF was used, dilute the filtrate with a large volume of water and extract with ethyl acetate or dichloromethane (3x). Wash the combined organic layers thoroughly with brine to remove residual DMF.[5]
-
If acetone was used, concentrate the filtrate under reduced pressure, then add water and extract with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting mixture of N1 and N2 isomers by flash column chromatography.
-
Visualizations
Caption: General reaction pathway for the N-methylation of aminopyrazoles.
Caption: Experimental workflow for selective N1-methylation.
References
Technical Support Center: Efficient Synthesis of Pyrazolo[3,4-b]pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolo[3,4-b]pyridines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrazolo[3,4-b]pyridine synthesis?
A1: A variety of catalysts can be employed for the synthesis of pyrazolo[3,4-b]pyridines. The choice of catalyst often depends on the specific reaction pathway and starting materials. Common classes of catalysts include:
-
Brønsted Acids: Acetic acid and hydrochloric acid are frequently used.[1]
-
Lewis Acids: Zirconium tetrachloride (ZrCl₄), copper(II) acetylacetonate, zinc chloride (ZnCl₂), and copper(II) chloride (CuCl₂) have proven effective.[1][2][3]
-
Heterogeneous Catalysts: Nano-magnetic catalysts, such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, and amorphous carbon-supported sulfonic acid (AC-SO₃H) are gaining attention due to their stability, reusability, and ease of separation.[4][5]
Q2: How does catalyst loading affect the reaction yield?
A2: Catalyst loading is a critical parameter that can significantly impact reaction efficiency. For instance, in a synthesis utilizing an amorphous carbon-supported sulfonic acid (AC-SO₃H), an optimal loading of 5 mg was identified.[2] Similarly, for a copper(II) acetylacetonate catalyzed reaction, 0.1 equivalents of the catalyst provided a high yield of 94%, which was more effective than using a higher loading of 0.5 equivalents.[6] It is crucial to optimize the catalyst amount for each specific reaction to maximize yield and minimize waste.
Q3: What are the key factors to consider when selecting a solvent for the reaction?
A3: Solvent selection is vital for reactant solubility and reaction kinetics.[2] Ethanol is a commonly used solvent.[2] However, a solvent screen is highly recommended to determine the optimal conditions for your specific substrates. In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in high yields.[2] For certain reactions, a mixture of solvents, such as ethanol and DMF (1:1), has been found to be optimal for dissolving all reactants and facilitating the reaction.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative but am observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common challenge. Here is a step-by-step guide to troubleshoot the issue:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is crucial as impurities can inhibit the reaction.
-
Recommendation: Ensure all starting materials are of high purity by checking their analytical data or purifying them before use.
-
-
Catalyst Selection and Loading: The choice and amount of catalyst are critical for the reaction's success.
-
Recommendation: Screen a variety of catalysts. While acidic catalysts like acetic acid are common, consider exploring Lewis acids such as ZrCl₄ or nano-magnetic catalysts.[2] Optimize the catalyst loading; for example, for an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was found to be optimal.[2]
-
-
Solvent Effects: The solvent plays a significant role in the reaction.
-
Recommendation: Perform a solvent screen to identify the most suitable solvent for your substrates. Ethanol is a good starting point, but also consider solvent-free conditions at elevated temperatures.[2]
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.
-
Recommendation: Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require heating.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Reaction Monitoring: Inadequate monitoring can result in premature or delayed quenching of the reaction.
-
Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for these aromatic compounds is UV light (254 nm).[2]
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers, which are difficult to separate. How can I improve the regioselectivity of the synthesis?
Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.
-
Recommendation: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule to find conditions that favor the formation of the desired isomer. Careful optimization of reaction conditions, including temperature and reaction time, may also improve the regiomeric ratio.
Issue 3: Difficulty in Product Purification
Question: I am struggling with the purification of my target pyrazolo[3,4-b]pyridine. What are the best practices for purification?
Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the presence of co-eluting byproducts.
-
Work-up Procedure: A thorough work-up is essential to remove the catalyst and inorganic salts before chromatographic purification.
-
Column Chromatography:
Catalyst Performance Data
The following tables summarize quantitative data from various studies to aid in the selection of an appropriate catalyst and reaction conditions.
Table 1: Effect of Different Catalysts on Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Catalytic | Reflux | Varies | 12 | 44-99 | [1] |
| ZrCl₄ | 0.3 equiv | EtOH/DMF (1:1) | 95 | 16 | 13-28 | [3] |
| Cu(II) acetylacetonate | 0.1 equiv | CHCl₃ | Reflux | 48 | 94 | [6] |
| AC-SO₃H | 5 mg | Ethanol | Room Temp | Varies | Moderate-Good | [4] |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 20 mg | Solvent-free | 100 | Varies | High | [5] |
Table 2: Optimization of Copper(II) Catalysts
| Catalyst | Catalyst Loading (equiv) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ | 0.5 | CHCl₃ | Reflux | 48 | 60 | [6] |
| CuCl₂ | 0.5 | CHCl₃ | Reflux | 48 | 75 | [6] |
| CuBr₂ | 0.5 | CHCl₃ | Reflux | 48 | 65 | [6] |
| CuI | 0.5 | CHCl₃ | Reflux | 48 | 50 | [6] |
| Cu(acac)₂ | 0.1 | CHCl₃ | Reflux | 48 | 94 | [6] |
| Cu(acac)₂ | 0.5 | CHCl₃ | Reflux | 48 | 94 | [6] |
Experimental Protocols
General Procedure for Three-Component Synthesis using a Heterogeneous Catalyst:
A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) is stirred at 100 °C under solvent-free conditions.[2] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by recrystallization from a suitable solvent (e.g., ethanol).[2]
General Procedure for ZrCl₄-Catalyzed Synthesis:
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is vigorously stirred at 95 °C for 16 h. After completion, the mixture is concentrated in vacuo, and the product is extracted with an organic solvent (e.g., CHCl₃), washed with water and brine, dried over Na₂SO₄, and purified by flash column chromatography.[3]
Visualizations
Caption: General experimental workflow for pyrazolo[3,4-b]pyridine synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 5. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
work-up procedures to remove impurities from 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine reactions
Technical Support Center: Work-up and Purification of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of this compound. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis and isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in the synthesis of this compound?
A1: Based on its synthesis from raw materials like 2-chloro-3-cyanopyridine and methylhydrazine, common impurities may include unreacted starting materials, partially reacted intermediates, and side-products from undesired reactions.[1] Positional isomers formed during the pyrazole ring formation can also be a significant impurity.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: The choice of solvent is crucial for effective purification by recrystallization. For pyrazole derivatives, a range of solvents can be effective.[2] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, often provides the best results by allowing for fine-tuning of solubility.[2]
Q3: My compound is an oil and will not crystallize. What should I do?
A3: Oiling out during recrystallization is a common issue. This can be due to the presence of impurities or cooling the solution too quickly. Try adding a small amount of a "good" solvent to the oil and gently heating until it dissolves, followed by very slow cooling. Seeding the solution with a previously obtained pure crystal can also induce crystallization.
Q4: What type of column chromatography is most effective for purifying this compound?
A4: Due to the basic nature of the amine group, standard silica gel chromatography can be challenging due to strong interactions between the basic compound and the acidic silica.[3][4] Using an amine-functionalized silica column or adding a competing amine like triethylamine to the mobile phase can significantly improve separation and yield.[3][4] Reversed-phase chromatography with a mobile phase at a higher pH can also be effective as it keeps the amine in its free-base, more lipophilic form.[4]
Q5: How can I remove colored impurities from my product?
A5: Colored impurities are often highly conjugated organic molecules. Treatment of the crude product solution with activated charcoal can be effective in adsorbing these impurities. However, be aware that activated charcoal can also adsorb some of your desired product, so its use should be optimized.
Q6: Is liquid-liquid extraction a viable purification method?
A6: Yes, acid-base extraction is a highly effective method for separating basic compounds like this compound from neutral or acidic impurities. The process involves dissolving the crude mixture in an organic solvent, extracting the basic product into an aqueous acidic solution, washing the aqueous layer to remove any trapped organic impurities, and then basifying the aqueous layer to precipitate the pure product, which is then extracted back into an organic solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Work-up | - Incomplete extraction of the product. - Product loss during recrystallization. - Adsorption of the product onto silica gel during chromatography. | - Perform multiple extractions with the organic solvent. - Ensure the minimum amount of hot solvent is used for recrystallization to maintain saturation upon cooling. - For chromatography, use an amine-functionalized silica column or add triethylamine to the mobile phase.[3][4] |
| Product is a Persistent Oil | - Presence of impurities depressing the melting point. - Residual solvent. | - Attempt purification by column chromatography before recrystallization. - Try dissolving the oil in a small amount of a good solvent and adding a poor solvent dropwise until turbidity persists, then cool slowly. - Ensure the product is thoroughly dried under a high vacuum. |
| Broad or Tailing Peaks in HPLC/Column Chromatography | - Strong interaction of the basic amine with acidic silica gel.[3] | - Add a small percentage (0.1-1%) of an amine like triethylamine or ammonia to the mobile phase.[4] - Use an amine-functionalized or a polymer-based column.[3] |
| Multiple Spots on TLC Close to the Product Spot | - Presence of isomers or closely related impurities. | - Optimize the TLC mobile phase to achieve better separation. Try different solvent systems with varying polarities. - Consider preparative thin-layer chromatography (prep-TLC) or a longer chromatography column for better resolution. |
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). Repeat the extraction 2-3 times. The basic product will move into the aqueous layer as its hydrochloride salt.
-
Aqueous Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the solution is basic (pH > 10). The product should precipitate out.
-
Back Extraction: Extract the precipitated product back into an organic solvent (ethyl acetate or DCM) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.
-
Induce Precipitation: While the solution is still hot, add water dropwise until the solution becomes slightly turbid.
-
Redissolve: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 3: Flash Column Chromatography with a Modified Mobile Phase
-
Column Packing: Pack a silica gel column with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the column.
-
Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol). Crucially, add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for selecting the appropriate purification method.
Caption: The logical steps of an acid-base extraction for purification.
References
Validation & Comparative
A Comparative Guide to In Vitro Kinase Assay Protocols for Novel Pyrazolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of in vitro kinase assay protocols tailored for the evaluation of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine derivatives as potential kinase inhibitors. The protocols and data presented herein offer a framework for the screening, characterization, and validation of these promising therapeutic compounds.
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases. These kinases, such as cyclin-dependent kinases (CDKs), TANK-binding kinase 1 (TBK1), and Anaplastic Lymphoma Kinase (ALK), are critical regulators of cellular processes, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[1][2][3] Developing robust and reliable in vitro assays is the first crucial step in identifying and characterizing novel inhibitors from this chemical series.
This guide details a primary experimental protocol for assessing the inhibitory potential of this compound derivatives and compares it with leading alternative methods.
Experimental Protocols
Primary Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol describes a common and robust method for determining the IC50 value of a test compound against a target kinase by quantifying the amount of ADP produced in the kinase reaction.[4] The luminescent signal is inversely correlated with kinase activity.[5]
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A2, TBK1, ALK)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test Compounds: this compound derivatives, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well white plates (low-volume)
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, the kinase/substrate solution, and serial dilutions of the test compounds.
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the kinase/substrate solution.
-
Add 0.5 µL of the serially diluted test compound or DMSO (as a vehicle control).
-
Initiate the kinase reaction by adding 2.0 µL of ATP solution. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.[4]
-
Luminescence Incubation: Incubate for 30 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Comparison of In Vitro Kinase Assay Methods
The selection of an appropriate kinase assay technology is critical and depends on factors such as throughput, sensitivity, cost, and the specific kinase-substrate system. Below is a comparison of the ADP-Glo™ assay with other common alternatives.
| Feature | ADP-Glo™ Kinase Assay | Radiometric Assay ([³²P]-ATP) | LanthaScreen™ Eu Kinase Binding Assay |
| Principle | Measures ADP production via a coupled luciferase reaction, generating a luminescent signal. | Tracks the transfer of a radioactive phosphate ([³²P]) from ATP to a substrate. | A TR-FRET assay that measures the binding of a fluorescently labeled inhibitor (tracer) to the kinase. |
| Detection | Luminescence | Scintillation counting or autoradiography | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Advantages | High sensitivity, broad dynamic range, compatible with virtually any kinase/substrate pair, non-radioactive. | Considered the "gold standard" for direct measurement of enzymatic activity.[6] Can be used with any substrate type.[7] | Direct measure of inhibitor binding, useful for kinases with low turnover, homogenous "mix-and-read" format. |
| Disadvantages | Indirect measurement of phosphorylation, potential for interference from compounds affecting luciferase. | Requires handling and disposal of radioactive materials, lower throughput, requires separation of substrate from ATP.[6][7] | Requires a specific fluorescent tracer for the kinase of interest, indirect measure of enzymatic inhibition. |
| Throughput | High-throughput screening (HTS) compatible | Low to medium throughput | High-throughput screening (HTS) compatible |
| Typical Use | IC50 determination, primary and secondary screening. | Mechanistic studies, validation of hits from primary screens. | Primary screening, affinity determination (Ki). |
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the kinase assay workflow and a representative signaling pathway that can be inhibited by pyrazolopyridine derivatives.
Caption: Workflow for an In Vitro Kinase Inhibition Assay (ADP-Glo™ Format).[4]
Caption: Inhibition of the CDK2 signaling pathway by a pyrazolopyridine derivative.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. In Vitro Kinase Assays | Revvity [revvity.com]
Comparative Efficacy of 1H-Pyrazolo[3,4-b]pyridine-Based Inhibitors Targeting Anaplastic Lymphoma Kinase (ALK)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 1H-pyrazolo[3,4-b]pyridine-based inhibitors against Anaplastic Lymphoma Kinase (ALK), a key target in cancer therapy. The data presented is based on a study of derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold, as a direct comparative study of inhibitors with a 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine core was not available in the reviewed literature.
Introduction to 1H-Pyrazolo[3,4-b]pyridine-Based ALK Inhibitors
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif in many kinase inhibitors. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). The development of small molecule inhibitors targeting ALK has significantly improved patient outcomes. This guide focuses on a series of 1H-pyrazolo[3,4-b]pyridine derivatives and their inhibitory activity against both wild-type ALK (ALK-wt) and the crizotinib-resistant L1196M gatekeeper mutant.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of a series of 1H-pyrazolo[3,4-b]pyridine derivatives against ALK-wt and the ALK-L1196M mutant. The data is extracted from a study by Lee et al. (2019)[1][2]. Lower IC50 values indicate higher potency.
| Compound ID | R1 Group | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) |
| 10a | 4-cyano | 453 | >10,000 |
| 10b | 3-(trifluoromethyl) | Inactive | Inactive |
| 10c | 4-(trifluoromethyl) | Inactive | Inactive |
| 10d | 4-methoxy | 69 | 19 |
| 10e | 4-(dimethylamino) | 7.3 | 0.7 |
| 10f | 4-morpholino | <0.5 | 1.4 |
| 10g | 4-(4-methylpiperazin-1-yl) | <0.5 | <0.5 |
| Crizotinib | - | 20 | 980 |
'Inactive' indicates that the kinase activity was inhibited by less than 50% even at a 10 µM concentration of the compound.[2]
Experimental Protocols
General Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the compared 1H-pyrazolo[3,4-b]pyridine derivatives generally involves a multi-step process. A key intermediate, 5-((3-fluorophenyl)sulfonyl)-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-amine, can be synthesized and subsequently reacted with various benzoyl chlorides to yield the final products. The trityl protecting group is then removed to afford the desired 1H-pyrazolo[3,4-b]pyridine derivatives.[2]
Experimental Workflow for Synthesis
Caption: General synthetic workflow for 1H-pyrazolo[3,4-b]pyridine derivatives.
In Vitro ALK Kinase Inhibition Assay (Radiometric)
The inhibitory activity of the compounds against ALK and its mutants is determined using a radiometric kinase assay. This method measures the incorporation of a radiolabeled phosphate group from ATP into a substrate peptide by the kinase.
Materials:
-
Recombinant human ALK enzyme
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the ALK enzyme and the peptide substrate in the kinase reaction buffer.
-
Serially dilute the test compounds in DMSO and add them to the reaction wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km value for ALK.
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter plate.
-
Wash the filter plate extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
ALK Kinase Assay Workflow
Caption: Workflow for a radiometric ALK kinase inhibition assay.
ALK Signaling Pathway
Aberrant ALK activation leads to the stimulation of several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. Understanding these pathways is essential for comprehending the mechanism of action of ALK inhibitors. The major signaling cascades activated by oncogenic ALK fusions include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[4][5][6]
Simplified ALK Signaling Pathway
Caption: Key downstream signaling pathways activated by ALK.
References
- 1. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Validating Target Engagement: A Comparative Guide for 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors.[1][2][3] Validating that these molecules reach and bind to their intended intracellular targets is a critical step in drug discovery, directly linking a compound's molecular mechanism to its cellular and physiological effects. This guide provides a comparative overview of three widely adopted, state-of-the-art techniques for confirming and quantifying target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Kinobeads affinity proteomics.
To illustrate the application and data output of these methods, we present a case study on a representative pyrazolopyridine derivative, "Compound P1," a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer.[4][5]
Comparative Analysis of Target Engagement Methods
Each method for determining target engagement offers unique advantages and operates on a different principle. The choice of assay often depends on the specific research question, available resources, and the nature of the target protein.
| Assay Method | Principle | Typical Readout | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. | Change in melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF). | Label-free; applicable to native proteins in intact cells or lysates; provides direct evidence of physical binding.[6][7] | Requires a specific antibody for detection (Western Blot) or mass spectrometry; lower throughput for traditional formats.[6] |
| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound in live cells. | Intracellular IC50 (apparent affinity). | Live-cell assay in real-time; high-throughput compatible; quantitative measure of affinity.[8][9] | Requires genetic modification of cells to express the fusion protein; dependent on the availability of a suitable tracer. |
| Kinobeads Competition Binding | Affinity chromatography using immobilized broad-spectrum kinase inhibitors to enrich kinases from cell lysates. The test compound competes for binding, and unbound targets are quantified by mass spectrometry. | Apparent dissociation constant (Kdapp) or percent inhibition at a given concentration. | Unbiased, proteome-wide selectivity profiling; identifies on- and off-targets simultaneously; uses endogenous proteins from lysates.[10][11][12] | Performed in cell lysates, not intact cells; may miss targets with low expression or weak affinity for the beads.[13] |
Quantitative Data Summary for Compound P1 vs. ALK
The following tables summarize representative quantitative data obtained for Compound P1 using each of the three target engagement methodologies.
Table 1: CETSA® Data for Compound P1
| Parameter | Value | Description |
| ΔTm (ALK) | +5.2 °C | Thermal stabilization of ALK in intact cells upon binding of Compound P1 (1 µM). |
| EC50 (ITDRF) | 125 nM | Effective concentration of Compound P1 that stabilizes 50% of ALK at a fixed temperature (e.g., 54°C). |
Table 2: NanoBRET™ Target Engagement Data for Compound P1
| Parameter | Value | Description |
| Intracellular IC50 | 98 nM | Concentration of Compound P1 that displaces 50% of the fluorescent tracer from the ALK-NanoLuc® fusion protein in live HEK293 cells. |
Table 3: Kinobeads Profiling Data for Compound P1
| Target Kinase | Kdapp | Selectivity Notes |
| ALK | 85 nM | Primary target with high affinity. |
| ROS1 | 250 nM | Known off-target, ~3-fold less potent. |
| LTK | 1.2 µM | Weaker off-target interaction. |
| Other Kinases | >10 µM | Generally highly selective across the kinome. |
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the biological context.
Caption: Workflow for validating target engagement using CETSA®.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Caption: Simplified signaling pathway mediated by the ALK receptor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol is adapted for determining the thermal stabilization of endogenous ALK in H2228 cells.
-
Cell Culture and Treatment:
-
Culture H2228 cells to ~80% confluency.
-
Harvest and resuspend cells in complete media to a concentration of 20x106 cells/mL.
-
Treat cells with Compound P1 (e.g., 1 µM final concentration) or DMSO (vehicle control) and incubate at 37°C for 2 hours.[14]
-
-
Thermal Challenge:
-
Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C), followed by cooling at room temperature for 3 minutes.[15]
-
-
Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).[15]
-
-
Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a primary antibody specific for ALK.
-
Quantify band intensities and plot the percentage of soluble ALK as a function of temperature to generate melting curves for both DMSO and Compound P1-treated samples. The shift between these curves represents the ΔTm.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
This protocol outlines the measurement of Compound P1 affinity for ALK in live HEK293 cells.
-
Cell Preparation:
-
Co-transfect HEK293 cells with an expression vector for the ALK-NanoLuc® fusion protein and a promoterless DNA transfection carrier.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM I Reduced Serum Medium.
-
-
Assay Plate Setup:
-
In a 96-well white assay plate, add the cell suspension.
-
Prepare serial dilutions of Compound P1 in Opti-MEM. Add these dilutions to the wells.
-
Add the NanoBRET™ tracer (e.g., K-10) at a final concentration predetermined to be near its EC50 value for ALK.[8][16] Include "no tracer" and "no compound" controls.
-
-
Incubation and Measurement:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for 15 minutes.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.[17]
-
Read the plate within 10 minutes on a luminometer equipped with 450nm donor and 610nm acceptor filters.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission (610nm) by the donor emission (450nm).
-
Plot the BRET ratio against the logarithm of the Compound P1 concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.
-
Kinobeads Competition Binding Assay Protocol
This protocol is for profiling the selectivity of Compound P1 against a broad panel of kinases from cell lysates.
-
Lysate Preparation:
-
Prepare cell lysates from a mixture of cell lines (e.g., HCT116, U-2 OS) to ensure broad kinome coverage.[10] Determine the protein concentration of the clarified lysate.
-
-
Competition Binding:
-
Aliquot the cell lysate into tubes.
-
Add serial dilutions of Compound P1 (e.g., from 0.01 µM to 50 µM) or DMSO (vehicle control) to the lysates and incubate for 1 hour at 4°C with gentle rotation.[10]
-
-
Kinase Enrichment:
-
Add the kinobead slurry (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to each lysate-compound mixture.
-
Incubate for 1 hour at 4°C with rotation to allow kinases to bind to the beads.[10]
-
-
Sample Processing and Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using label-free quantification.
-
For each identified kinase, plot the relative amount bound to the beads as a function of Compound P1 concentration.
-
Fit the data to determine the apparent dissociation constant (Kdapp) for each interacting kinase, providing a comprehensive selectivity profile.[11]
-
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 9. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. bio-protocol.org [bio-protocol.org]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro ADME Profile of Pyrazolo[3,4-b]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition. As with any drug discovery program, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds is critical for their successful development into safe and effective therapeutics. This guide provides a comparative overview of the in vitro ADME profiles of select pyrazolo[3,4-b]pyridine derivatives, supported by detailed experimental protocols and workflow visualizations to aid in the rational design and selection of candidates with favorable pharmacokinetic properties.
Comparative Analysis of In Vitro ADME Properties
While a comprehensive side-by-side comparison of a large series of pyrazolo[3,4-b]pyridine compounds with full in vitro ADME data is not extensively available in the public domain, data from various studies on individual compounds or small series allow for an initial assessment of the scaffold's general ADME characteristics. The following tables summarize available quantitative data for key in vitro ADME parameters.
Metabolic Stability
Metabolic stability, typically assessed in human liver microsomes (HLM), is a crucial parameter for predicting the in vivo clearance of a compound. A higher remaining percentage of the parent compound over time indicates greater metabolic stability.
Table 1: Metabolic Stability of Pyrazolo[3,4-b]pyridine Derivatives in Human Liver Microsomes
| Compound ID | % Remaining (30 min) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Compound 29 (MSC2530818) | Reported as stable | - | - | [1] |
| Alternative Compounds | Data Not Available | - | - |
Cytochrome P450 (CYP) Inhibition
The potential for drug-drug interactions is a significant safety concern. In vitro assays measuring the inhibition of major CYP450 isoforms are essential to flag this potential early in development. A lower IC50 value or a higher percentage of inhibition indicates a greater potential for CYP-mediated drug interactions.
Table 2: Cytochrome P450 Inhibition Profile of Representative Pyrazolo[3,4-b]pyridine Compounds
| Compound ID | CYP1A2 (% inh @ 10µM) | CYP2C9 (% inh @ 10µM) | CYP2C19 (% inh @ 10µM) | CYP2D6 (% inh @ 10µM) | CYP3A4 (% inh @ 10µM) | Reference |
| Compound C03 | Low Inhibition | Moderate to High Inhibition | Low Inhibition | Low Inhibition | Low Inhibition | [2] |
Quantitative IC50 values for a comparative series are not provided in the reference. "Low" and "Moderate to High" are qualitative descriptors from the source.
Cell Permeability
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the Caco-2 cell monolayer.
Table 3: Caco-2 Permeability of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Classification | Reference |
| Representative Compounds | Data Not Available | - | - |
Specific, comparative Caco-2 permeability data for a series of pyrazolo[3,4-b]pyridine compounds is not available in the reviewed literature.
Plasma Protein Binding
The extent of binding to plasma proteins influences the free fraction of a drug available to exert its pharmacological effect. High plasma protein binding can affect the drug's distribution and clearance.
Table 4: Plasma Protein Binding of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | % Plasma Protein Bound (Human) | Species | Reference |
| Representative Compounds | Data Not Available | - |
Specific, comparative plasma protein binding data for a series of pyrazolo[3,4-b]pyridine compounds is not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro ADME data. Below are generalized protocols for the key assays mentioned.
Metabolic Stability in Human Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by CYP450 enzymes present in human liver microsomes.
Protocol:
-
Incubation Mixture Preparation: A mixture containing human liver microsomes (typically 0.2-1 mg/mL protein), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4) is prepared.
-
Compound Addition: The test compound (typically at a final concentration of 1 µM) is added to the pre-warmed incubation mixture.
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) are then determined from the disappearance rate of the compound.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms using specific probe substrates.
Protocol:
-
Incubation Setup: Separate incubations are prepared for each CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in a multi-well plate. Each well contains human liver microsomes, a specific CYP probe substrate, and phosphate buffer (pH 7.4).
-
Inhibitor Addition: The test compound is added at various concentrations (typically a 6-8 point dilution series). A control with no inhibitor is also included.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH regenerating system.
-
Incubation: The plate is incubated at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent with an internal standard.
-
Sample Analysis: Samples are processed (centrifugation) and the supernatant is analyzed by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and predict drug absorption.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is prepared and warmed to 37°C.
-
Compound Dosing: The test compound is added to the apical (A) side of the monolayer to measure apical-to-basolateral (A→B) permeability, or to the basolateral (B) side to measure basolateral-to-apical (B→A) permeability.
-
Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Samples are taken from the receiver compartment at specific time points.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined to identify if the compound is a substrate of efflux transporters.
Conclusion
The available in vitro ADME data for pyrazolo[3,4-b]pyridine compounds, although not extensive in a comparative format, suggests that this scaffold can be chemically modified to achieve favorable drug-like properties. For instance, compound 29 (MSC2530818) is reported to have good microsomal stability[1], and Compound C03 exhibits low inhibition of most major CYP450 enzymes, with the exception of CYP2C9[2]. These findings highlight the potential of this chemical class.
However, the lack of comprehensive, publicly available comparative data on permeability and plasma protein binding for a series of pyrazolo[3,4-b]pyridine analogs underscores the need for such studies to be conducted during lead optimization. The detailed protocols and workflows provided in this guide offer a framework for researchers to generate this critical data, enabling a more thorough understanding of the structure-ADME relationships within this important class of compounds and facilitating the development of new therapeutic agents.
References
N-Methylation Attenuates the Biological Activity of Pyrazolo[3,4-b]pyridines as AMPK Activators
A comparative analysis of N-methylated and non-methylated pyrazolo[3,4-b]pyridines reveals that the presence of a methyl group on the pyrazole nitrogen is detrimental to their biological activity as activators of AMP-activated protein kinase (AMPK). Experimental data from a key structure-activity relationship (SAR) study demonstrates that a non-methylated analog with an exposed pyrazole N-H group exhibits significantly higher potency in activating AMPK compared to its N-methylated counterpart. This guide provides a detailed comparison of the biological activity of these two classes of compounds, supported by quantitative data, experimental protocols, and visual diagrams of the relevant signaling pathway and experimental workflow.
Comparative Biological Activity Data
The following table summarizes the in vitro AMPK activation data for a representative N-methylated and a non-methylated pyrazolo[3,4-b]pyridine derivative from a comprehensive SAR study. The data clearly illustrates the superior potency of the non-methylated compound.
| Compound ID | N1-Substituent | Core Structure | EC50 (μM) for AMPK Activation | Efficacy (%) |
| 8a | -CH₃ (Methyl) | 4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | > 10 | - |
| 17f | -H (non-methylated) | 4-(4'-hydroxydiphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine | 0.42 | 79 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher potency.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative analysis.
AMPK Activation Assay
This assay was performed to determine the ability of the synthesized pyrazolo[3,4-b]pyridine derivatives to activate the AMPK enzyme.
Materials:
-
Recombinant human AMPK α1β1γ1 enzyme
-
A-769662 (positive control)
-
Test compounds (N-methylated and non-methylated pyrazolo[3,4-b]pyridines)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)
-
ATP (Adenosine triphosphate)
-
SAMS peptide (a synthetic substrate for AMPK)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
A solution of the recombinant human AMPK α1β1γ1 enzyme was prepared in the assay buffer.
-
The test compounds and the positive control (A-769662) were serially diluted to various concentrations.
-
In a 96-well plate, the enzyme solution was mixed with the SAMS peptide substrate and the test compounds at their respective concentrations.
-
The kinase reaction was initiated by the addition of ATP to each well.
-
The plate was incubated at 30°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Following incubation, the Kinase-Glo® reagent was added to each well to stop the kinase reaction and measure the amount of remaining ATP.
-
The luminescence, which is inversely proportional to the kinase activity, was measured using a plate reader.
-
The data was analyzed to determine the EC50 values and the maximum efficacy for each compound.
Signaling Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the AMPK signaling pathway and the experimental workflow for the AMPK activation assay.
Caption: AMPK Signaling Pathway Activation.
Caption: AMPK Activation Assay Workflow.
Conclusion
The presented data and established literature indicate a clear structure-activity relationship for pyrazolo[3,4-b]pyridines as AMPK activators, where N-methylation of the pyrazole moiety leads to a significant reduction in biological activity. The exposed N-H group in non-methylated analogs is crucial for potent activation of the AMPK signaling pathway. This information is vital for researchers and drug development professionals in the design of novel and effective AMPK activators for various therapeutic applications.
Assessing the Selectivity of Kinase Inhibitors Derived from 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine: A Comparative Guide
The 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine scaffold serves as a privileged structure in the development of small molecule kinase inhibitors. Its unique chemical architecture allows for the creation of potent and, critically, selective inhibitors targeting a variety of kinases implicated in diseases such as cancer. This guide provides a comparative analysis of the selectivity profiles of kinase inhibitors derived from this core structure, supported by experimental data and detailed methodologies for assessing inhibitor performance.
Comparative Selectivity of Pyrazolopyridine-Based Kinase Inhibitors
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and diminish the therapeutic window. The following tables summarize the inhibitory activity (IC50) of representative kinase inhibitors derived from the broader 1H-pyrazolo[3,4-b]pyridine class, including examples that shed light on the impact of substitutions on selectivity. This data is crucial for researchers in selecting appropriate tool compounds or starting points for drug discovery programs.
Table 1: Selectivity Profile of an FGFR Inhibitor
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) | Reference |
| 7n | FGFR1 | 0.5 | VEGFR2 | 422.7 | [1] |
| FGFR2 | 0.7 | Other kinases in panel | >1000 | [1] | |
| FGFR3 | 2.0 | ||||
| FGFR4 | 52.7 |
Table 2: Selectivity Profile of an ALK/ROS1 Inhibitor
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Reference |
| 10g | ALK-wt | <0.5 | c-Met | >1000 | [2][3] |
| ALK-L1196M | <0.5 | ||||
| ROS1 | <0.5 |
Table 3: Selectivity Profile of an HPK1 Inhibitor
| Compound | Target Kinase | Ki (nM) | Cellular IC50 (nM) | Monitored Off-Targets | Potency | Reference | |---|---|---|---|---|---| | 6 | HPK1 | <1.0 | 144 | TrkA, FLT3, KIT | Not specified |[4] | | 9 | HPK1 | Not specified | 219 | Several kinases | Submicromolar |[4] | | 16 | HPK1 | Not specified | 302 | 12 of 371 kinases | <1 µM |[4] |
Table 4: Selectivity Profile of a TBK1 Inhibitor
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases | Note | Reference |
| 15y | TBK1 | 0.2 | Good selectivity over a panel of 31 kinases | Evaluated at 1 µM | [5] |
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases using a radiometric assay format, which measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.[6]
Materials:
-
Purified recombinant kinases (a broad panel is recommended for comprehensive profiling)
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted test inhibitor.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be close to the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[7]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction remains in the linear range.
-
Stop the reaction, typically by adding a solution like phosphoric acid or by spotting the reaction mixture onto phosphocellulose filter plates.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol describes a method to assess whether an inhibitor engages and inhibits its target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.
Materials:
-
Cell line with an active signaling pathway involving the target kinase
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the total and phosphorylated forms of the substrate protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a defined period.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the substrate protein to ensure equal protein loading.
-
Quantify the band intensities and normalize the level of the phosphorylated substrate to the total substrate for each inhibitor concentration. This allows for the determination of a cellular IC50 value.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the assessment of kinase inhibitor selectivity.
Caption: A general workflow for assessing the selectivity of kinase inhibitors.
Caption: Key strategies for improving the selectivity of kinase inhibitors.
Caption: Inhibition of the FGFR signaling pathway by a pyrazolopyridine derivative.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Powerhouses: A Comparative Guide to Novel 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Derivatives
For researchers, scientists, and drug development professionals, the 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine scaffold has emerged as a versatile and potent core for the development of novel targeted therapies. This guide provides a comparative preclinical characterization of several recently developed derivatives, highlighting their performance against key biological targets and comparing them with established alternatives. The data presented herein is supported by detailed experimental protocols and visual workflows to facilitate a deeper understanding of their therapeutic potential.
Comparative Analysis of Lead Compounds
The following tables summarize the in vitro potency and cellular activity of three promising pyrazolo[3,4-b]pyridine derivatives, each targeting a different key protein in cellular signaling pathways: a Tropomyosin Receptor Kinase (TRK) inhibitor, a TANK-binding kinase 1 (TBK1) inhibitor, and a Topoisomerase IIα (TOPOIIα) inhibitor.
Table 1: In Vitro Target Inhibition
| Compound ID | Target | IC₅₀ (nM) | Comparison Drug | Comparison Drug IC₅₀ (nM) |
| C03 [1][2] | TRKA | 56 | Larotrectinib | 3.0 |
| 15y [3] | TBK1 | 0.2 | BX795 | 7.1 |
| 8c [4] | TOPOIIα | - | Etoposide | - |
| IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI₅₀ (µM) | Comparison Drug | Comparison Drug GI₅₀ (µM) |
| C03 [1][2] | Km-12 | Colon Cancer | 0.304 | - | - |
| 15y [3] | A172 | Glioblastoma | Micromolar range | - | - |
| 8c [4] | Full NCI-60 Panel | Various | 1.33 (MG-MID) | - | - |
| GI₅₀ is the concentration of the compound that causes 50% growth inhibition. MG-MID is the mean graph midpoint for activity across all cell lines in the NCI-60 panel. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: TRK Signaling Pathway Inhibition by Compound C03.
Caption: TBK1 Signaling Pathway Inhibition by Compound 15y.
Caption: Topoisomerase IIα Inhibition by Compound 8c.
Caption: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay Workflow.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (HTRF)
This protocol is adapted from studies on TRK and TBK1 inhibitors.[1][3]
-
Preparation of Reagents: All dilutions are performed in the appropriate kinase assay buffer. A serial dilution of the test compounds is prepared, typically starting from 10 µM.
-
Assay Procedure:
-
To a 384-well low-volume plate, add 2 µL of the test compound.
-
Add 2 µL of the kinase enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the biotinylated substrate and ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a detection mixture containing a europium cryptate-labeled antibody specific for the phosphorylated substrate and streptavidin-XL665.
-
Incubate for a further 60 minutes at room temperature to allow for the development of the detection signal.
-
-
Data Analysis: The HTRF signal is read on a compatible plate reader at 665 nm (acceptor) and 620 nm (donor). The ratio of the two fluorescence intensities is calculated and used to determine the percent inhibition. IC₅₀ values are then calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol is a standard method for assessing cell viability and is described for compounds such as 15y.[3]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with increasing concentrations of the test compounds and incubated for 72 hours.
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed five times with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.
-
Destaining and Solubilization: Unbound dye is removed by washing five times with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 200 µL of 10 mM Tris base solution.
-
Data Analysis: The optical density is read at 510 nm on a microplate reader. The GI₅₀ value is determined from the dose-response curves.
Topoisomerase IIα DNA Relaxation Assay
This assay, relevant for compounds like 8c, measures the inhibition of TOPOIIα's ability to relax supercoiled DNA.[4]
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human TOPOIIα enzyme, and an assay buffer containing ATP.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (and a positive control like etoposide) for 15 minutes at 37°C.
-
DNA Relaxation Reaction: The DNA relaxation reaction is initiated by adding the supercoiled plasmid DNA to the enzyme-compound mixture and incubating for 30 minutes at 37°C.
-
Reaction Termination: The reaction is stopped by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA samples are resolved on a 1% agarose gel.
-
Data Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of TOPOIIα activity is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled form.
Concluding Remarks
The this compound scaffold continues to be a highly fruitful starting point for the design of potent and selective inhibitors targeting a diverse range of clinically relevant proteins. The derivatives presented in this guide demonstrate nanomolar to micromolar efficacy in both biochemical and cellular assays. Further preclinical development, including in vivo efficacy and safety studies, will be crucial in translating the promise of these compounds into novel cancer therapies and treatments for other diseases. The detailed protocols and visual aids provided herein are intended to support and accelerate these research endeavors.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (CAS: 72583-83-6). Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1][2] Prolonged or repeated exposure may cause organ damage.[2] Therefore, strict adherence to safety measures during handling and disposal is paramount.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact, as the substance is toxic upon dermal absorption.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against splashes and dust particles that can cause serious eye irritation.[2][3] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary. | Prevents inhalation of toxic dust or vapors.[1][2] |
Emergency Procedures:
| Incident | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice from an ophthalmologist.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4] |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical into drains or the environment.[2]
Experimental Workflow for Disposal:
Detailed Experimental Protocol:
-
Preparation:
-
Confirm that all required PPE is available and in good condition.
-
Ensure the designated disposal area, preferably a chemical fume hood, is clean and operational.
-
-
Waste Segregation and Collection:
-
Solid Waste: Carefully transfer any unwanted solid this compound into a clearly labeled, sealable container designated for hazardous chemical waste.
-
Contaminated Materials: Any materials used in the handling of this chemical (e.g., weighing paper, contaminated gloves, wipes) should be collected in a separate, clearly labeled container for hazardous waste.
-
Solutions: If the compound is in a solution, it should be collected in a labeled, sealed, and appropriate liquid hazardous waste container. Avoid mixing with incompatible materials such as strong oxidizing agents or strong acids.[1]
-
-
Storage and Final Disposal:
-
Securely seal all waste containers.
-
Store the containers in a designated, secure hazardous waste storage area away from incompatible materials.
-
Follow your institution's procedures for hazardous waste disposal, which typically involves arranging for collection by a licensed environmental waste management contractor. Dispose of contents/container to an approved waste disposal plant.[1][5]
-
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Avoid generating dust.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's environmental health and safety department.
References
Personal protective equipment for handling 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is vital for minimizing exposure risks and maintaining a safe research environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This guidance is based on safety data for structurally similar compounds and general best practices for handling hazardous chemicals.
| Protection Type | Specific PPE Requirement | Rationale |
| Hand Protection | Double-layered, powder-free nitrile gloves. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[1] | Provides a robust barrier against skin contact.[2] Double-gloving is recommended for handling hazardous drugs.[3] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | Flame-retardant, antistatic protective clothing or a Nomex® laboratory coat buttoned completely.[4] Long pants and closed-toe, closed-heel shoes are mandatory.[4] | Minimizes skin exposure and protects against potential chemical splashes and fire hazards. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 or higher) is required.[4][5] | Prevents inhalation of dust or aerosols, which may cause respiratory irritation. |
Handling and Emergency Procedures
Always handle this compound within a certified chemical fume hood.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink milk afterwards if possible. Call a physician or poison control center immediately.[2]
Spill Management:
In case of a spill, evacuate the area. Wear a self-contained breathing apparatus and a protective suit.[2] Sweep up the spilled solid material, taking care to avoid generating dust, and shovel it into a suitable, labeled container for disposal.[2]
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
Disposal Plan
All waste materials, including contaminated PPE, empty containers, and residual chemical, must be disposed of as hazardous waste.[2] Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the product to enter drains. Containers should be tightly closed and stored in a locked, well-ventilated area.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
